Vaccenic Acid Ethyl-d5 Ester
Description
BenchChem offers high-quality Vaccenic Acid Ethyl-d5 Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Vaccenic Acid Ethyl-d5 Ester including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H35NO4 |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoate |
InChI |
InChI=1S/C24H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(28)29-25-22(26)20-21-23(25)27/h3-4,6-7,9-10,12-13H,2,5,8,11,14-21H2,1H3/b4-3-,7-6-,10-9-,13-12- |
InChI Key |
ZNCPWTOTRSZCDS-LTKCOYKYSA-N |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\CCCCCCC(=O)ON1C(=O)CCC1=O |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCCCCCCC(=O)ON1C(=O)CCC1=O |
Origin of Product |
United States |
Foundational & Exploratory
Molecular structure of Vaccenic Acid Ethyl-d5 Ester
The following technical guide is structured as a high-level monograph for research scientists and drug development professionals. It synthesizes chemical structural analysis, synthesis methodologies, and analytical applications of Vaccenic Acid Ethyl-d5 Ester .
Core Application: Stable Isotope Internal Standard (IS) for Lipidomics & Ethanol Metabolite Profiling[1]
Executive Summary
Vaccenic Acid Ethyl-d5 Ester is the deuterated ethyl ester derivative of Vaccenic Acid (trans-11-octadecenoic acid), the predominant trans fatty acid found in ruminant fats and dairy products.[1] Unlike industrially produced trans fats (e.g., elaidic acid), vaccenic acid is biologically active and can be endogenously converted to conjugated linoleic acid (CLA).[2]
This deuterated analog (
Chemical Identity & Structural Architecture[1]
Nomenclature and Classification
-
Systematic Name: Ethyl-1,1,2,2,2-d5 (E)-octadec-11-enoate[1]
-
Isotopic Modification: Perdeuterated ethyl group (
)[1]
Physicochemical Properties
The substitution of five hydrogen atoms with deuterium significantly alters the mass-to-charge ratio (
| Property | Specification |
| Molecular Formula | |
| Molecular Weight | ~315.55 g/mol (vs. 310.51 for unlabeled) |
| Exact Mass | 315.318 (Calculated) |
| Physical State | Colorless to pale yellow oil |
| Solubility | Soluble in ethanol, chloroform, hexane, DMSO |
| Isotopic Purity | Typically |
| Lipid Shorthand | 18:1 trans-11-EE- |
Structural SMILES & InChI
-
Isomeric SMILES: [2H]C([2H])([2H])C([2H])([2H])OC(=O)CCCCCCCCCC/C=C/CCCCCC
-
InChI Key: (Analog to unlabeled) UWHZIFQPPBDJPM modified for isotopic layer.
Synthesis & Quality Control
Synthetic Pathway
The synthesis of Vaccenic Acid Ethyl-d5 Ester typically follows a Fischer esterification or an acid-catalyzed transesterification using Ethanol-d6 (fully deuterated ethanol) and high-purity Vaccenic Acid.[1]
Reaction Logic:
-
Activation: The carbonyl oxygen of vaccenic acid is protonated by a catalyst (e.g.,
or ). -
Nucleophilic Attack: The oxygen of Ethanol-d6 attacks the carbonyl carbon.[1]
-
Elimination: Water (or HDO) is eliminated, yielding the ester.[1]
Critical Control Point: The reaction temperature must be controlled (<60°C) to prevent isomerization of the trans-11 double bond to cis or migration of the double bond position.
Stability & Storage[1]
-
Oxidation Sensitivity: Like all unsaturated fatty acids, the double bond at C11 is susceptible to autoxidation.
-
Storage Protocol: Store at -20°C under an inert atmosphere (Argon or Nitrogen).
-
Solvent: Often supplied as a solution in ethanol to prevent polymerization and facilitate spiking.[1]
Analytical Applications: The "Why" and "How"
Role in Lipidomics and Alcohol Research
Fatty Acid Ethyl Esters (FAEEs) are non-oxidative metabolites of ethanol.[7] While most ethanol is oxidized to acetaldehyde, a fraction reacts with endogenous fatty acids to form FAEEs.[1]
-
Biomarker Utility: Vaccenic acid ethyl ester is a specific marker used in hair and meconium analysis to detect chronic alcohol exposure.
-
Matrix Correction: Biological matrices (hair, tissue) are complex.[1] Using the d5-ester corrects for recovery variations during the extraction (e.g., solid-phase extraction).[1]
Mass Spectrometry Mechanism
In Electron Impact (EI) ionization (GC-MS), the d5-ester provides a distinct fragmentation pattern.[1]
-
Molecular Ion (
): Shifted by +5 Da (m/z 315 vs 310).[1] -
McLafferty Rearrangement: A characteristic rearrangement ion involving the ester group will also shift, aiding in confirmation.
Analytical Workflow Diagram
The following diagram illustrates the Stable Isotope Dilution Assay (SIDA) workflow, highlighting where the d5-standard is introduced to ensure data integrity.
Figure 1: Stable Isotope Dilution Assay (SIDA) workflow ensuring precise quantification by correcting for extraction efficiency and matrix effects.
Biological Context: Ruminant Trans-Fats[1][5]
Understanding the biological origin of the parent molecule is essential for interpreting analytical results. Vaccenic acid is unique compared to industrial trans-fats.[1]
The Biohydrogenation Pathway
In the rumen, bacteria convert dietary polyunsaturated fatty acids (PUFAs) like Linoleic Acid into Stearic Acid. Vaccenic acid is a stable intermediate in this process.[1]
Figure 2: Metabolic pathway showing the origin of Vaccenic Acid and its conversion back to CLA in human tissues.[1]
Experimental Protocol: GC-MS Quantification
Objective: Quantify Vaccenic Acid Ethyl Ester in plasma using the d5-IS.
Reagents
-
Stock Solution (IS): Vaccenic Acid Ethyl-d5 Ester (100 µg/mL in Ethanol).
-
Extraction Solvent: Chloroform:Methanol (2:1 v/v).[1]
-
Wash Buffer: 0.88% KCl in water.[1]
Step-by-Step Methodology
-
Sample Preparation: Aliquot 100 µL of plasma into a glass centrifuge tube.
-
Internal Standard Spiking: Add 10 µL of Stock Solution (IS) to the sample. Vortex for 10 seconds.[1] Crucial: Allow 10 mins for equilibration.
-
Extraction (Folch Method):
-
Collection: Carefully remove the lower organic phase (containing lipids and FAEEs) and transfer to a clean vial.
-
Concentration: Evaporate solvent under a gentle stream of Nitrogen (
) at 30°C. Reconstitute in 50 µL Hexane. -
GC-MS Analysis:
Safety & Handling (MSDS Highlights)
-
Hazard Identification: Generally considered low toxicity, but organic solvents (ethanol/hexane) used in solution are flammable.[1]
-
PPE: Wear nitrile gloves and safety glasses.[1]
-
Disposal: Dispose of as organic chemical waste. Do not pour down the drain.
References
-
Identification of Aromatic Fatty Acid Ethyl Esters. (n.d.). TDX. Retrieved February 6, 2026, from [Link]
-
Vaccenic acid - Wikipedia. (n.d.).[1] Wikipedia.[1] Retrieved February 6, 2026, from [Link][1]
-
Impact of internal standard selection on measurement results for long chain fatty acids in blood. (2024). NIH.[1] Retrieved February 6, 2026, from [Link]
-
Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food. (2006). PubMed.[1] Retrieved February 6, 2026, from [Link]
-
Fatty Acid Mass Spectrometry Protocol. (n.d.). LIPID MAPS. Retrieved February 6, 2026, from [Link][1]
-
Synthesis and degradation of fatty acid ethyl esters by cultured hepatoma cells exposed to ethanol. (1990).[7] PubMed.[1] Retrieved February 6, 2026, from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Human health benefits of vaccenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vaccenic Acid Ethyl-d5 Ester | CymitQuimica [cymitquimica.com]
- 4. usbio.net [usbio.net]
- 5. Vaccenic acid - Wikipedia [en.wikipedia.org]
- 6. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and degradation of fatty acid ethyl esters by cultured hepatoma cells exposed to ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
Metabolic Pathways and Pharmacokinetics of Trans-Vaccenic Acid Ethyl Esters (TVA-EE)
Executive Summary
Trans-vaccenic acid (TVA; 18:1 trans-11) is the predominant natural trans fatty acid found in ruminant fats.[1][2] Unlike industrial trans fats linked to cardiovascular pathology, TVA serves as a metabolic precursor to cis-9, trans-11 Conjugated Linoleic Acid (c9,t11-CLA) , a bioactive lipid with potent anti-carcinogenic and anti-inflammatory properties.
In pharmaceutical and nutraceutical development, Ethyl Esters (EE) are frequently employed to stabilize polyunsaturated fatty acids (PUFAs) and increase concentration during molecular distillation (e.g., Lovaza®, Vascepa®). However, the metabolic fate of TVA-EE differs significantly from its triglyceride (TG) or free fatty acid (FFA) counterparts due to the requisite hydrolytic cleavage of the ethyl bond.
This technical guide delineates the metabolic trajectory of TVA-EE, from intestinal hydrolysis to hepatic desaturation, providing a roadmap for researchers investigating TVA-EE as a lipid therapeutic.
Chemical Identity and The Ethyl Ester "Prodrug" Mechanism
To understand the metabolism of TVA-EE, one must view it as a lipid prodrug . The ethyl ester linkage masks the carboxylic acid, altering physicochemical properties but requiring enzymatic activation before the lipid can enter anabolic or catabolic pathways.
-
Molecule: Trans-vaccenic acid ethyl ester (Ethyl trans-11-octadecenoate).
-
Lipid Shorthand: 18:1 t11-EE.
-
Key Distinction: Unlike dietary triglycerides, TVA-EE cannot be directly incorporated into chylomicrons. It must first be hydrolyzed to free TVA and ethanol.
Table 1: Physicochemical Comparison of TVA Forms
| Feature | TVA Ethyl Ester (TVA-EE) | TVA Triglyceride (Natural) | Free Fatty Acid (TVA-FFA) |
| State at RT | Liquid (lower melting point) | Solid/Semi-solid | Solid |
| Bioavailability | Low (requires specific lipases) | High (efficient micellization) | High (direct absorption) |
| Intestinal Enzyme | Carboxyl Ester Lipase (CEL) | Pancreatic Lipase | None required |
| Dependence on Fat | Critical (requires bile salts) | Moderate | Low |
| Primary Utility | High-purity therapeutic delivery | Dietary nutrition | Lab standards/Cell culture |
Phase I Metabolism: Intestinal Hydrolysis and Absorption
The rate-limiting step in TVA-EE pharmacokinetics is the cleavage of the ethanol backbone in the small intestine.
The Hydrolysis Bottleneck
Standard Pancreatic Lipase (PL), which efficiently cleaves triglycerides at the sn-1 and sn-3 positions, exhibits poor activity against ethyl esters. The hydrolysis of TVA-EE relies heavily on Carboxyl Ester Lipase (CEL) , also known as Bile Salt-Stimulated Lipase (BSSL).
-
Mechanism: TVA-EE
TVA (Free Acid) + Ethanol. -
Clinical Implication: If TVA-EE is administered in a fasted state, CEL activity is low, leading to poor hydrolysis and excretion of unabsorbed ester. Co-administration with a high-fat meal is mandatory to stimulate bile secretion and activate CEL.
Re-esterification and Transport
Once hydrolyzed, the free TVA enters the enterocyte via passive diffusion or protein transporters (FATP4). Inside the enterocyte:
-
Activation: TVA is converted to TVA-CoA by Acyl-CoA Synthetase (ACS).
-
Re-esterification: TVA-CoA is esterified onto a glycerol backbone via DGAT enzymes to form new triglycerides.
-
Chylomicron Assembly: These reformed TGs are packaged into chylomicrons and secreted into the lymphatic system, bypassing the liver initially (unlike medium-chain fats).
Phase II Metabolism: The Desaturation Axis (Bioactivation)
The therapeutic potential of TVA lies in its conversion to Rumenic Acid (c9,t11-CLA) . This is an endogenous "bioactivation" process occurring primarily in the liver and adipose tissue.
Stearoyl-CoA Desaturase-1 (SCD1)
The enzyme SCD1 (Delta-9 Desaturase) typically introduces a cis-double bond at the delta-9 position of saturated fats (Stearic
-
Reaction: 18:1 trans-11
18:2 cis-9, trans-11 (CLA). -
Conversion Efficiency: Approximately 19% to 30% of dietary TVA is converted to CLA in humans. This rate is highly variable and dependent on host SCD1 expression levels, which are influenced by insulin and PPAR agonists.
The "Desaturation Index"
In drug development, the ratio of product (CLA) to substrate (TVA) in plasma phospholipids serves as a biomarker for hepatic SCD1 activity.
Visualization: The TVA-EE Metabolic Pathway
The following diagram illustrates the flow from ingestion of the ethyl ester to the generation of bioactive CLA and energy production.
Caption: Metabolic trajectory of TVA-EE from intestinal hydrolysis to hepatic desaturation into CLA.
Experimental Protocols for Validation
For researchers validating TVA-EE formulations, two critical assays are required: Hydrolysis Efficiency (in vitro) and Bioconversion Tracking (in vivo).
Protocol A: In Vitro Lipolysis Assay (Simulated Intestinal Fluid)
Objective: Determine the rate of ethyl ester cleavage compared to triglyceride controls.
-
Preparation: Prepare Simulated Intestinal Fluid (SIF) containing pancreatin (10 mg/mL) and bile salts (sodium taurocholate, 5 mM) in phosphate buffer (pH 6.8).
-
Emulsification: Sonicate 100 mg of TVA-EE in 10 mL SIF to create a stable emulsion.
-
Incubation: Incubate at 37°C in a shaking water bath.
-
Sampling: Aliquot 500 µL at t=0, 15, 30, 60, and 120 mins.
-
Quenching: Immediately add 1 mL chloroform/methanol (2:1) to stop the reaction.
-
Analysis:
Protocol B: GC-FID Quantification of TVA and CLA Conversion
Objective: Measure the in vivo conversion of TVA to CLA in plasma or tissue.
-
Lipid Extraction: Extract total lipids from plasma (200 µL) using the Folch method (Chloroform:Methanol 2:1).
-
Derivatization (Critical Step):
-
Note: Standard alkaline methylation converts TGs to FAMEs but does not methylate free fatty acids efficiently. Use Acid-Catalyzed Methylation (BF3-Methanol or HCl-Methanol) to ensure all lipid classes (including intact EEs and newly formed TGs) are transesterified to Methyl Esters (FAMEs).
-
Heat at 100°C for 60 mins.
-
-
Gas Chromatography (GC) Setup:
-
Column: SP-2560 or CP-Sil 88 (100m highly polar capillary column) is mandatory to separate cis/trans isomers.
-
Carrier Gas: Hydrogen or Helium.
-
Temperature Program: 140°C (5 min)
ramp 4°C/min to 240°C.
-
-
Peak Identification:
-
TVA (18:1 t11): Elutes after oleic acid (18:1 c9).
-
CLA (18:2 c9,t11): Elutes in the PUFA region.
-
-
Calculation:
-
Calculate the conversion ratio:
.
-
Therapeutic Implications and Safety
Why Develop TVA-EE?
-
Purity: Ethyl esters allow for fractional distillation, enabling the production of >95% pure TVA, eliminating unwanted saturated fats found in dairy sources.
-
Targeted Delivery: TVA-EE can be formulated into enteric-coated capsules to bypass gastric degradation (though TVA is acid-stable, this reduces burping/reflux side effects).
Safety Considerations
-
Ethanol Release: Hydrolysis releases equimolar amounts of ethanol. While negligible at therapeutic doses (e.g., 2g TVA-EE releases ~300mg ethanol), this must be noted in toxicology filings.
-
Oxidation: Like all unsaturated FAs, TVA-EE is prone to auto-oxidation. Formulations must include antioxidants (e.g., alpha-tocopherol).
References
-
Turpeinen, A. M., et al. (2002). Bioconversion of vaccenic acid to conjugated linoleic acid in humans.[5][6] The American Journal of Clinical Nutrition. Link
-
Kuhnt, K., et al. (2015). Trans-11 Vaccenic Acid: A Key Trans Fatty Acid in the Ruminant Pathway.[5][6] Advances in Nutrition. Link
-
Lawson, L. D., & Hughes, B. G. (1988). Absorption of eicosapentaenoic acid and docosahexaenoic acid from fish oil triacylglycerols or fish oil ethyl esters co-ingested with a high-fat meal. Biochemical and Biophysical Research Communications. Link
-
Ntambi, J. M., & Miyazaki, M. (2004). Regulation of stearoyl-CoA desaturases and role in metabolism.[7][8][9][10][11] Progress in Lipid Research. Link
-
Arca, M., et al. (2018). Mechanisms of action of fatty acid ethyl esters in the management of hypertriglyceridemia. Atherosclerosis Supplements. Link
-
Bernasconi, R., et al. (2021). Pharmacokinetics of Omega-3 Fatty Acids Esterified in Monoglycerides, Ethyl Esters, or Triglycerides.[3][12][13] The Journal of Nutrition. Link
Sources
- 1. Cis-9, trans-11-conjugated linoleic acid but not its precursor trans-vaccenic acid attenuate inflammatory markers in the human colonic epithelial cell line Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vaccenic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Cis-9, trans-11 conjugated linoleic acid is synthesized from vaccenic acid in lactating women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioconversion of vaccenic acid to conjugated linoleic acid in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trans-11 vaccenic acid dietary supplementation induces hypolipidemic effects in JCR:LA-cp rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Distinct regulation of stearoyl-CoA desaturase 1 gene expression by cis and trans C18:1 fatty acids in human aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stearoyl-CoA Desaturase-1 (SCD1) Augments Saturated Fatty Acid-Induced Lipid Accumulation and Inhibits Apoptosis in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stearoyl-CoA 9-desaturase - Wikipedia [en.wikipedia.org]
- 12. flnutrition.ca [flnutrition.ca]
- 13. researchgate.net [researchgate.net]
Vaccenic Acid Ethyl-d5 Ester CAS number and identifiers
Precision Quantitation of Trans-Fatty Acid Ethyl Esters via Isotope Dilution
Executive Summary
Vaccenic Acid Ethyl-d5 Ester is a stable isotope-labeled derivative of Vaccenic Acid Ethyl Ester, characterized by the substitution of five hydrogen atoms with deuterium on the ethyl ester moiety. It serves as a critical Internal Standard (ISTD) in the quantitative analysis of fatty acid ethyl esters (FAEEs) using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
This guide addresses the physicochemical properties, synthesis logic, and validated experimental workflows for utilizing this standard to quantify Vaccenic Acid Ethyl Ester—a biomarker relevant to both trans-fatty acid metabolism and non-oxidative ethanol metabolism research.
Chemical Identifiers & Properties
Nomenclature and Registration
Unlike common commodity chemicals, deuterated standards often share the CAS number of their unlabeled parent or lack a unique registry number in public databases.
| Identifier | Value / Description |
| Chemical Name | Vaccenic Acid Ethyl-d5 Ester |
| Synonyms | (E)-11-Octadecenoic acid ethyl-d5 ester; Ethyl-d5 vaccenate |
| Unlabeled Parent CAS | 89296-48-0 (Refers to Vaccenic Acid Ethyl Ester) |
| Labeled CAS | Not formally assigned (Research Grade); often indexed by parent CAS |
| InChI Key | Derivative of XZMSLYSQJNCDQH-KTKRTIGZSA-N |
| SMILES (Isomeric) | CCCCCC/C=C/CCCCCCCCCC(=O)OCC ([2H])([2H])C([2H])([2H])[2H] |
Physicochemical Specifications
The deuterium labeling (
| Property | Data |
| Molecular Formula | |
| Molecular Weight | 315.55 g/mol (approx) vs. 310.51 g/mol (Unlabeled) |
| Physical State | Colorless to pale yellow oil |
| Solubility | Soluble in Ethanol, Chloroform, Hexane; Insoluble in Water |
| Storage | -20°C (Hygroscopic; store under inert gas like Argon) |
Technical Core: Mechanism of Action
The Role of Ethyl-d5 Labeling
The "Ethyl-d5" designation indicates the deuterium label is located on the ethoxy group derived from ethanol-d5 during synthesis.
-
Structure:
(where R is the vaccenic acid chain). -
Stability: The ester bond is stable under neutral extraction conditions but susceptible to hydrolysis (lipase activity) or transesterification.
-
Application Warning: This standard is designed to quantify the intact ethyl ester . If the analytical protocol involves transesterification (e.g., converting all lipids to Methyl Esters/FAMEs), the d5-ethyl group will be cleaved and lost. This standard is strictly for FAEE analysis.
Isotope Dilution Mass Spectrometry (IDMS)
By spiking the biological sample with a known concentration of Vaccenic Acid Ethyl-d5 Ester before extraction, the standard undergoes the exact same extraction efficiency, matrix effects, and ionization suppression as the endogenous analyte.
Quantification Logic:
Experimental Protocols
Sample Preparation (Solid Phase Extraction for FAEEs)
Context: Isolation of FAEEs from plasma or tissue, separating them from triglycerides.
-
Spiking: Add 10 µL of Vaccenic Acid Ethyl-d5 Ester (100 µM stock in ethanol) to 200 µL of plasma/homogenate.
-
Protein Precipitation: Add 400 µL Acetone. Vortex 30s. Centrifuge at 3,000 x g for 5 mins.
-
Supernatant Transfer: Move supernatant to a clean glass tube.
-
Liquid-Liquid Extraction (LLE): Add 1 mL Hexane. Vortex 1 min. Allow phase separation.
-
Collection: Collect the upper organic layer (Hexane).
-
Evaporation: Dry under a stream of Nitrogen at 30°C.
-
Reconstitution: Dissolve residue in 50 µL Dodecane or Hexane for GC-MS injection.
GC-MS Analytical Parameters
Note: Vaccenic acid (trans-11) must be chromatographically resolved from Oleic acid (cis-9) isomers.
| Parameter | Setting |
| Column | High-polarity cyanopropyl phase (e.g., SP-2560 or CP-Sil 88), 100m x 0.25mm |
| Carrier Gas | Helium, 1.0 mL/min (Constant Flow) |
| Inlet Temp | 250°C |
| Oven Program | 140°C (5 min) |
| Ionization | Electron Impact (EI), 70 eV |
| SIM Mode (Target) | m/z 310 (Unlabeled Parent), m/z 315 (d5-ISTD) |
| SIM Mode (Fragment) | m/z 88 (McLafferty Rearrangement - Unlabeled), m/z 93 (d5-Labeled) |
Visualizations & Pathways
Analytical Workflow Logic
The following diagram illustrates the critical path for using the d5-ester, highlighting the "No Transesterification" rule to preserve the label.
Caption: Workflow preserving the ethyl-d5 moiety. Transesterification is prohibited as it cleaves the labeled group.
Metabolic Context: Trans-Fatty Acid Ethyl Esters
Vaccenic acid is a ruminant trans-fat.[1] Its ethyl esterification occurs primarily via non-oxidative pathways involving ethanol.
Caption: Biosynthesis of Vaccenic Acid Ethyl Ester via FAEE Synthase in the presence of ethanol.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15789308, Ethyl cis-vaccenate (Isomer Reference). Retrieved from [Link]
- Kaphalia, B. S., & Ansari, G. A. (2001).Fatty acid ethyl esters: markers of alcohol abuse and their role in toxicity. Alcohol, 24(3), 155-164. (Contextual grounding for FAEE analysis).
Sources
Methodological & Application
Quantitative Analysis of Vaccenic Acid in Biological Samples Using Vaccenic Acid Ethyl-d5 Ester as an Internal Standard by Gas Chromatography-Mass Spectrometry (GC-MS)
Senior Application Scientist Note: This document provides a comprehensive protocol for the precise and accurate quantification of vaccenic acid in various biological matrices. By employing a stable isotope-labeled internal standard, Vaccenic Acid Ethyl-d5 Ester, this method leverages the principles of isotope dilution mass spectrometry to ensure the highest level of analytical rigor. The following guide is structured to provide not only a step-by-step methodology but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deep understanding of the analytical process.
Introduction: The Significance of Vaccenic Acid and the Rationale for Isotope Dilution GC-MS
Vaccenic acid ((11E)-11-octadecenoic acid) is a naturally occurring trans fatty acid found predominantly in ruminant fats and dairy products.[1] Emerging research suggests its potential involvement in various physiological processes, making its accurate quantification in biological samples a key objective for nutritional and biomedical research.[2]
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of fatty acids due to its high chromatographic resolution and sensitive detection capabilities.[3] However, the quantitative analysis of fatty acids can be challenging due to potential losses during sample preparation and variability in instrument response.[4] To overcome these challenges, the use of a stable isotope-labeled internal standard is paramount.
The Principle of Stable Isotope Dilution: This method relies on the addition of a known quantity of a stable isotope-labeled analogue of the analyte of interest at the very beginning of the sample preparation process.[5] The labeled internal standard, in this case, Vaccenic Acid Ethyl-d5 Ester, is chemically identical to the analyte (Vaccenic Acid Ethyl Ester) but has a different mass due to the incorporation of deuterium atoms.[6] Because the internal standard and the analyte exhibit nearly identical chemical and physical properties, they behave similarly during extraction, derivatization, and chromatographic separation.[7] Any loss of the analyte during sample processing will be accompanied by a proportional loss of the internal standard.[4] By measuring the ratio of the signal from the endogenous analyte to that of the internal standard in the mass spectrometer, accurate quantification can be achieved, independent of sample recovery.[5]
Experimental Workflow Overview
The overall experimental workflow for the quantification of vaccenic acid using Vaccenic Acid Ethyl-d5 Ester is depicted below. This multi-step process is designed to ensure the efficient extraction of lipids, their conversion to volatile ethyl esters suitable for GC analysis, and their subsequent detection and quantification by MS.
Caption: Experimental workflow for the quantitative analysis of vaccenic acid.
Detailed Protocols
Reagents and Materials
-
Vaccenic Acid Ethyl-d5 Ester (Internal Standard)
-
Vaccenic Acid (for calibration standards)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium Hydroxide (NaOH)
-
Boron Trifluoride in Ethanol (BF3-Ethanol) or Ethanolic HCl
-
Hexane (GC grade)
-
Anhydrous Sodium Sulfate
-
Nitrogen gas, high purity
Preparation of Stock and Working Solutions
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Vaccenic Acid Ethyl-d5 Ester and dissolve in 10 mL of hexane. Store at -20°C.
Internal Standard Working Solution (10 µg/mL): Dilute the stock solution 1:100 with hexane. Aliquot and store at -20°C. The concentration of the working solution may need to be optimized based on the expected concentration of vaccenic acid in the samples.
Calibration Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of vaccenic acid and dissolve in 10 mL of methanol. Store at -20°C.
Calibration Curve Working Solutions: Prepare a series of calibration standards by spiking appropriate amounts of the vaccenic acid stock solution into a blank matrix (a sample of the same biological matrix that is free of vaccenic acid, or a synthetic equivalent). The concentration range should bracket the expected concentration of the analyte in the unknown samples.
Sample Preparation: Lipid Extraction and Ethyl Esterification
This protocol is a general guideline and may require optimization depending on the specific biological matrix.
-
Sample Homogenization: For tissue samples, homogenize a known weight of the tissue in a suitable buffer. For liquid samples like plasma, use a known volume directly.
-
Internal Standard Spiking: To a known amount of the sample homogenate or liquid sample, add a precise volume of the Vaccenic Acid Ethyl-d5 Ester working solution. Vortex briefly to mix.
-
Lipid Extraction (Folch Method):
-
Add a 20-fold excess of a chloroform:methanol (2:1, v/v) mixture to the sample.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and lipid extraction.
-
Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.
-
Centrifuge at 2000 x g for 10 minutes to separate the layers.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a clean glass tube.
-
Dry the extracted lipids under a gentle stream of nitrogen gas.
-
-
Saponification and Ethyl Esterification:
-
To the dried lipid extract, add 2 mL of 0.5 M methanolic NaOH.
-
Heat the mixture at 100°C for 5 minutes in a sealed tube.[8]
-
Cool the tube to room temperature.
-
Add 2 mL of 12% BF3 in ethanol.
-
Heat again at 100°C for 30 minutes to facilitate the formation of fatty acid ethyl esters (FAEEs).[8]
-
After cooling, add 1 mL of saturated NaCl solution and 2 mL of hexane.
-
Vortex vigorously for 1 minute and then centrifuge at 1000 x g for 5 minutes to separate the phases.[9]
-
Carefully transfer the upper hexane layer containing the FAEEs to a clean vial.
-
Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC-MS analysis.
-
GC-MS Instrumentation and Analytical Conditions
The following instrumental parameters provide a starting point for method development and should be optimized for the specific instrument used.
| Parameter | Condition | Rationale |
| Gas Chromatograph | ||
| Column | DB-23, HP-INNOWax, or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) | Polar columns provide good separation of fatty acid esters based on their degree of unsaturation and chain length.[6] |
| Inlet Temperature | 250°C | Ensures rapid volatilization of the sample without thermal degradation. |
| Injection Mode | Splitless | Maximizes the transfer of analytes to the column, which is important for trace analysis. |
| Injection Volume | 1 µL | A standard injection volume for capillary GC. |
| Carrier Gas | Helium | An inert carrier gas that is compatible with most mass spectrometers. |
| Flow Rate | 1.0 mL/min (constant flow) | Provides optimal column efficiency and reproducible retention times. |
| Oven Program | Initial temp: 100°C (hold 2 min), ramp to 240°C at 5°C/min, hold for 5 min | This temperature program allows for the separation of a wide range of fatty acid ethyl esters. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | A robust and widely used ionization technique that produces characteristic and reproducible fragmentation patterns.[10] |
| Ionization Energy | 70 eV | The standard electron energy for EI, which generates a library-searchable mass spectrum. |
| Ion Source Temp. | 230°C | Prevents condensation of analytes in the ion source. |
| Quadrupole Temp. | 150°C | Ensures stable ion transmission. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only specific ions of interest, reducing chemical noise. |
Selected Ion Monitoring (SIM) Parameters
The selection of appropriate ions to monitor is critical for the selectivity and sensitivity of the assay. For fatty acid ethyl esters, a characteristic fragment ion resulting from a McLafferty rearrangement is observed at m/z 88.[1][3] This ion is highly abundant and specific to the ethyl ester functionality.
Caption: Key ions for SIM analysis of Vaccenic Acid Ethyl Ester and its d5-labeled internal standard.
Table of Ions for SIM Analysis:
| Analyte | Quantification Ion (m/z) | Qualifier Ion(s) (m/z) | Rationale |
| Vaccenic Acid Ethyl Ester | 88 | 310 (Molecular Ion), 55 | m/z 88 is the characteristic and abundant McLafferty rearrangement product of ethyl esters. The molecular ion provides specificity, and m/z 55 is another common fragment.[1][9] |
| Vaccenic Acid Ethyl-d5 Ester | 93 | 315 (Molecular Ion) | The quantification ion is shifted by +5 Da due to the five deuterium atoms in the ethyl group. The molecular ion is also shifted by +5 Da. |
Data Analysis and Quantification
-
Peak Integration: Integrate the peak areas for the quantification ions of both Vaccenic Acid Ethyl Ester (m/z 88) and Vaccenic Acid Ethyl-d5 Ester (m/z 93) at their respective retention times.
-
Ratio Calculation: For each sample and calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Ratio = (Peak Area of Vaccenic Acid Ethyl Ester) / (Peak Area of Vaccenic Acid Ethyl-d5 Ester)
-
-
Calibration Curve Construction: Plot the peak area ratio against the known concentration of vaccenic acid in the calibration standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.
-
Quantification of Unknowns: Use the equation from the calibration curve to calculate the concentration of vaccenic acid in the unknown samples based on their measured peak area ratios.
Method Validation and Quality Control
To ensure the reliability of the results, the analytical method should be validated according to established guidelines. Key validation parameters include:
-
Linearity: Assessed from the calibration curve.
-
Accuracy: Determined by analyzing quality control (QC) samples at different concentrations and comparing the measured values to the nominal values.
-
Precision: Evaluated by repeatedly analyzing QC samples to determine the intra- and inter-day variability (expressed as the coefficient of variation, %CV).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
Regularly interspersed QC samples should be included in each analytical run to monitor the performance of the method.
Conclusion
This application note provides a robust and reliable protocol for the quantification of vaccenic acid in biological samples using GC-MS with a stable isotope-labeled internal standard. The use of Vaccenic Acid Ethyl-d5 Ester in an isotope dilution approach ensures high accuracy and precision by correcting for variations in sample preparation and instrument response. By following the detailed steps outlined in this guide, researchers can obtain high-quality, defensible data for their studies in nutrition, metabolism, and drug development.
References
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LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. Retrieved from [Link]
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LIPID MAPS. (2007, October 11). Fatty Acid Mass Spectrometry Protocol. Retrieved from [Link]
- Cao, J., et al. (2008).
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Wikipedia. (2023). Vaccenic acid. Retrieved from [Link]
- MDPI. (2021). A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. MDPI.
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LCGC International. (2025, August 7). Quantifying Free Fatty Acids Using Isotope Derivatization and LC–MS. Retrieved from [Link]
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TDX. (n.d.). Identification of Aromatic Fatty Acid Ethyl Esters. Retrieved from [Link]
- Byrdwell, W. C. (2014). Analysis of Vaccenic and Elaidic acid in foods using a silver ion cartridge applied to GC × GC-TOFMS.
- Mossoba, M. M., et al. (2006). Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food. Journal of Agricultural and Food Chemistry, 54(9), 3209-3214.
-
ResearchGate. (n.d.). Gas chromatography-mass spectrometry analysis of fatty acid ethyl esters in lipid extracts from strains CB0 and CB2. Retrieved from [Link]
-
Shimadzu. (n.d.). Determination of Fatty-acid Composition of Lipids in Human Embryonic Stem Cells Using GC-MS. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Stable isotope analysis of fatty acids by gas chromatography–isotope ratio mass spectrometry. Retrieved from [Link]
- Pragst, F., et al. (2011). Determination of fatty acid ethyl esters in hair by GC-MS and application in a population of cocaine users.
-
Organomation. (2024, November 19). Plant Lipid Sample Preparation for GC-MS Analysis. Retrieved from [Link]
-
MDPI. (2025, January 11). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Retrieved from [Link]
-
CABI Digital Library. (n.d.). Determination of fatty acid contents in infant formula by isotope dilution-gas chromatography/mass spectrometry. Retrieved from [Link]
-
Oxford Academic. (n.d.). SPME-GC/MS Procedure for the Determination of Fatty Acid Ethyl Esters in Hair for Confirmation of Abstinence Test Results. Retrieved from [Link]
- Field, C. J., et al. (2009). Dietary vaccenic acid has antiatherogenic effects in LDLr-/- mice. The Journal of Nutrition, 139(12), 2255-2261.
-
ResearchGate. (n.d.). Steps of fatty acid profile analysis method for GC-MS. Retrieved from [Link]
-
LCGC International. (2023, December 5). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. Retrieved from [Link]
-
Chromatography Forum. (2013, August 13). Internal standard in LC-MS/MS. Retrieved from [Link]
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LC-MS/MS quantification using Vaccenic Acid Ethyl-d5 Ester
An In-Depth Technical Guide to the Quantification of Vaccenic Acid in Biological Matrices using Stable Isotope Dilution LC-MS/MS with Vaccenic Acid Ethyl-d5 Ester
Authored by: A Senior Application Scientist
Introduction: The Growing Importance of Vaccenic Acid Quantification
Vaccenic acid (18:1 n-7) is a naturally occurring trans fatty acid found predominantly in ruminant-derived products like milk and meat, and is the primary trans fat isomer in human milk.[1] Unlike industrially produced trans fats, which are widely associated with adverse cardiovascular effects, vaccenic acid has garnered significant scientific interest for its potential health benefits. Research suggests it may play a role in mitigating metabolic syndrome, reducing inflammation, and even exhibiting anti-cancer properties.[2][3][4] Specifically, studies have indicated its potential to lower dyslipidemia and fatty liver disease and to reprogram signaling cascades that mediate anti-tumor immunity.[2][3]
Given these diverse biological activities, the ability to accurately and precisely quantify vaccenic acid in complex biological matrices (e.g., plasma, serum, tissues) is crucial for researchers in nutrition, pharmacology, and drug development. This quantification allows for the elucidation of its metabolic pathways, the assessment of its role as a biomarker, and the evaluation of its therapeutic potential.
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard for bioanalytical quantification due to its superior sensitivity, selectivity, and specificity.[5] This guide provides a comprehensive, field-proven protocol for the robust quantification of vaccenic acid, employing the principles of stable isotope dilution (SID) with Vaccenic Acid Ethyl-d5 Ester as the internal standard.
The Cornerstone of Accuracy: Principle of the Method
The inherent challenge in analyzing fatty acids by LC-MS is their poor ionization efficiency in common mobile phases.[6][7] To overcome this, this protocol employs a derivatization strategy, converting the native vaccenic acid into its ethyl ester. This chemical modification serves a dual purpose: it neutralizes the polar carboxylic acid group, leading to improved reversed-phase chromatographic behavior, and it promotes efficient formation of positive ions during electrospray ionization (ESI), significantly enhancing detection sensitivity.[6][8][9]
The bedrock of this quantitative method is the Stable Isotope Dilution (SID) technique.[10][11] A known quantity of a stable isotope-labeled version of the analyte—in this case, Vaccenic Acid Ethyl-d5 Ester—is added to each sample at the very beginning of the sample preparation process.[12]
Why is this so critical? The deuterated internal standard (IS) is chemically identical to the analyte of interest (endogenous vaccenic acid) but has a slightly higher mass (due to the five deuterium atoms). Consequently, it behaves identically during every subsequent step: extraction, derivatization, chromatography, and ionization.[12][13] Any sample loss during extraction, incomplete derivatization, or suppression of the ionization signal by the sample matrix will affect both the analyte and the internal standard to the same degree.
Because the mass spectrometer can differentiate between the mass of the analyte and the mass of the internal standard, we quantify based on the ratio of their signal responses, not the absolute response of the analyte. This ratio remains constant regardless of analytical variability, ensuring a highly accurate, precise, and robust measurement.[10][14]
Quantification is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[15][16] This highly selective technique involves monitoring a specific, predefined fragmentation of a parent ion into a product ion for both the analyte and the internal standard, effectively filtering out chemical noise and enhancing specificity.[16][17][18]
Caption: Workflow of Stable Isotope Dilution for Vaccenic Acid Quantification.
Materials and Reagents
| Item | Description/Grade | Typical Supplier |
| Standards | ||
| Vaccenic Acid | >99% purity | Cayman Chemical, Sigma-Aldrich |
| Vaccenic Acid Ethyl-d5 Ester | >98% purity, >99% isotopic purity | Cayman Chemical, Avanti Polar Lipids |
| Solvents | ||
| Methanol (MeOH) | LC-MS Grade | Fisher Scientific, Honeywell |
| Methyl-tert-butyl ether (MTBE) | HPLC Grade or higher | Sigma-Aldrich, VWR |
| Acetonitrile (ACN) | LC-MS Grade | Fisher Scientific, Honeywell |
| Water | LC-MS Grade or 18.2 MΩ·cm | Millipore Milli-Q System |
| Ethanol (EtOH) | Anhydrous, ACS Grade | Sigma-Aldrich |
| Hexane | HPLC Grade | Fisher Scientific |
| Reagents | ||
| Acetyl Chloride | Reagent Grade | Sigma-Aldrich |
| Formic Acid (FA) | LC-MS Grade | Thermo Scientific |
| Ammonium Acetate | LC-MS Grade | Sigma-Aldrich |
| Consumables | ||
| Microcentrifuge Tubes | 1.5 mL and 2.0 mL, low-binding | Eppendorf, Sarstedt |
| Autosampler Vials | 2 mL, glass, with PTFE/silicone septa | Agilent, Waters |
| Syringe Filters | 0.22 µm, PTFE | Millipore, Pall |
| Equipment | ||
| Analytical Balance | 4 or 5 decimal places | Mettler Toledo, Sartorius |
| Vortex Mixer | - | VWR, Fisher Scientific |
| Centrifuge | Refrigerated, capable of >14,000 x g | Eppendorf, Beckman Coulter |
| Nitrogen Evaporator | - | Organomation, Biotage |
| LC-MS/MS System | Triple Quadrupole Mass Spectrometer | SCIEX, Agilent, Waters, Shimadzu |
Experimental Protocols: A Step-by-Step Guide
Protocol 1: Preparation of Standards and Quality Controls
Causality Insight: Preparing accurate standards is the foundation of any quantitative assay. Using a single, well-characterized stock solution to prepare all calibrators and QCs ensures consistency. QCs are prepared independently from the calibration curve to provide an unbiased assessment of the method's accuracy and precision.[19]
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh ~5 mg of Vaccenic Acid and dissolve in 5.0 mL of ethanol to create a 1 mg/mL stock.
-
Accurately weigh ~1 mg of Vaccenic Acid Ethyl-d5 Ester (IS) and dissolve in 1.0 mL of ethanol to create a 1 mg/mL stock. Store stocks at -20°C or lower.
-
-
Working Internal Standard (IS) Solution (1 µg/mL):
-
Dilute the primary IS stock 1:1000 with ethanol (e.g., 10 µL into 9990 µL) to create a 1 µg/mL working solution. This solution will be used to spike all samples, calibrators, and QCs.
-
-
Calibration Curve Standards:
-
Prepare a series of intermediate stock solutions of Vaccenic Acid by serial dilution in ethanol.
-
In a clean set of tubes, prepare the calibration standards by spiking the appropriate amount of Vaccenic Acid intermediate stock into a blank matrix (e.g., surrogate plasma or stripped serum). A typical calibration range might be 1 - 1000 ng/mL.
-
-
Quality Control (QC) Samples:
-
Using a separate weighing of the Vaccenic Acid standard if possible, prepare QC samples in blank matrix at a minimum of three concentration levels:
-
Low QC: ~3x the Lower Limit of Quantification (LLOQ).
-
Mid QC: In the middle of the calibration range.
-
High QC: ~75-80% of the Upper Limit of Quantification (ULOQ).
-
-
Protocol 2: Sample Preparation and Lipid Extraction
Causality Insight: The choice of extraction method is critical for efficiently isolating lipids while minimizing contaminants. The MTBE method is a modern alternative to traditional Folch or Bligh-Dyer extractions, offering high recovery for a broad range of lipids with improved safety and phase separation.[20] The internal standard is added at the very first step to ensure it tracks the analyte through the entire process, which is the core principle of SID.[11][12]
-
Thaw biological samples (e.g., 50 µL plasma), calibration standards, and QCs on ice.
-
To each 50 µL sample in a 2 mL microcentrifuge tube, add 10 µL of the 1 µg/mL IS working solution . Vortex briefly.
-
Add 200 µL of Methanol to precipitate proteins. Vortex vigorously for 30 seconds.
-
Add 750 µL of MTBE . Vortex vigorously for 2 minutes to ensure thorough mixing and lipid extraction.
-
Add 180 µL of LC-MS grade water to induce phase separation. Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C. Three layers will form: an upper organic layer (containing lipids), a protein disk, and a lower aqueous layer.
-
Carefully transfer ~650 µL of the upper organic (MTBE) layer to a new clean tube, being careful not to disturb the protein interface.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 30-35°C. The dried lipid extract is now ready for derivatization.
Caption: Overview of the MTBE-based lipid extraction protocol.
Protocol 3: Derivatization to Ethyl Esters
Causality Insight: This reaction converts the carboxylic acid to a less polar, more volatile ethyl ester, which is ideal for ESI+ and reversed-phase LC. Acetyl chloride reacts with ethanol in situ to form a small amount of HCl, which acts as a catalyst for the esterification. Heating accelerates the reaction to completion.
Caption: Derivatization of Vaccenic Acid to its ethyl ester.
-
Prepare the derivatization reagent: Add 200 µL of acetyl chloride dropwise to 1.8 mL of anhydrous ethanol in a glass vial on ice. Caution: This reaction is exothermic and produces HCl gas. Perform in a fume hood. This reagent should be made fresh.
-
To the dried lipid extract from Protocol 2, add 100 µL of the freshly prepared ethanolic acetyl chloride reagent .
-
Cap the tubes tightly and vortex briefly.
-
Incubate at 60°C for 60 minutes .
-
After incubation, cool the tubes to room temperature.
-
Evaporate the reagent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried derivatized sample in 100 µL of Acetonitrile/Water (90:10, v/v) .
-
Vortex, centrifuge to pellet any insoluble material, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 4: LC-MS/MS Analysis
Causality Insight: A C18 reversed-phase column is used to separate lipids based on their hydrophobicity. The gradient elution starts with a higher aqueous content and moves to a high organic content to elute the non-polar ethyl esters. The MRM transitions are chosen for their specificity and intensity. The precursor ion ([M+H]+) is the protonated mass of the ethyl ester. The product ion is a characteristic fragment that provides specificity.
Table 1: Suggested LC-MS/MS Parameters
| Parameter | Setting | Rationale |
| Liquid Chromatography | ||
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Excellent for separating fatty acid esters based on chain length and unsaturation. |
| Mobile Phase A | Water + 0.1% Formic Acid + 5 mM Ammonium Acetate | Protic solvent with additives to promote protonation. |
| Mobile Phase B | Acetonitrile/Isopropanol (90:10) + 0.1% FA | Strong organic solvent to elute hydrophobic analytes. |
| Flow Rate | 0.4 mL/min | Standard for 2.1 mm ID columns. |
| Column Temperature | 45°C | Improves peak shape and reduces viscosity. |
| Injection Volume | 5 µL | |
| Gradient Elution | ||
| 0.0 - 1.0 min | 30% B | Initial condition. |
| 1.0 - 8.0 min | 30% to 100% B (Linear) | Gradient to elute analytes. |
| 8.0 - 10.0 min | Hold at 100% B | Wash column. |
| 10.1 - 12.0 min | Return to 30% B | Re-equilibrate for next injection. |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | Ethyl ester derivatization promotes positive ion formation. |
| Ion Spray Voltage | ~5500 V | Optimize for specific instrument. |
| Source Temperature | ~500°C | Optimize for specific instrument. |
| Dwell Time | 50-100 ms | Balances sensitivity with the number of points across a peak. |
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (Q1) [M+H]+ | Product Ion (Q3) | Rationale for Product Ion |
| Vaccenic Acid Ethyl Ester | m/z 311.3 | m/z 265.3 | Loss of ethanol (C2H5OH) from the ester. |
| Vaccenic Acid Ethyl-d5 Ester (IS) | m/z 316.3 | m/z 265.3 | Loss of deuterated ethanol (C2D5OH); fragment is the same. |
Data Analysis and Method Validation
Data Analysis Workflow
-
Peak Integration: Integrate the chromatographic peaks for both the analyte and internal standard MRM transitions using the instrument's software.
-
Response Ratio Calculation: For each injection (calibrator, QC, and unknown sample), calculate the peak area ratio: (Peak Area of Analyte) / (Peak Area of Internal Standard).
-
Calibration Curve Construction: Plot the peak area ratio (y-axis) versus the nominal concentration (x-axis) for the calibration standards. Perform a linear regression, typically with a 1/x or 1/x² weighting, to generate the calibration curve. The curve should have a correlation coefficient (r²) of ≥0.99.
-
Quantification of Unknowns: Determine the concentration of vaccenic acid in QC and unknown samples by interpolating their calculated peak area ratios onto the calibration curve.
Method Validation: A Self-Validating System
To ensure the trustworthiness of the results, the method must be validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[5][21][22] The inclusion of QCs in every analytical run serves as an ongoing validation of the method's performance.
Table 3: Key Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria (FDA Guidance)[21] |
| Selectivity | Ensure no interference from matrix components at the retention time of the analyte and IS. | Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS. |
| Calibration Curve | Define the relationship between response and concentration. | ≥75% of non-zero standards must be within ±15% of nominal (±20% at LLOQ). r² ≥ 0.99. |
| Accuracy & Precision | Determine the closeness of measured values to the true value and the reproducibility of the measurement. | Intra- and inter-assay precision (%CV) ≤15% (≤20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ). |
| Matrix Effect | Assess the ion suppression or enhancement caused by the biological matrix. | CV of the IS-normalized matrix factor should be ≤15%. |
| Recovery | Measure the efficiency of the extraction process. | Should be consistent and reproducible, though not necessarily 100%. |
| Stability | Ensure the analyte is stable throughout the sample lifecycle (freeze-thaw, bench-top, long-term storage). | Mean concentration should be within ±15% of the nominal concentration. |
Conclusion
This application note details a robust, sensitive, and specific LC-MS/MS method for the quantification of vaccenic acid in biological samples. The strategic use of ethyl ester derivatization enhances analytical performance, while the implementation of a stable isotope-labeled internal standard, Vaccenic Acid Ethyl-d5 Ester, ensures the highest level of accuracy and precision by correcting for analytical variability. By following the detailed protocols for sample preparation, derivatization, and LC-MS/MS analysis, and by adhering to established validation principles, researchers can confidently generate high-quality data to advance our understanding of the role of vaccenic acid in health and disease.
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- 17. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MRM-Profiling - Aston Labs - Purdue University [aston.chem.purdue.edu]
- 19. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. agilent.com [agilent.com]
- 21. fda.gov [fda.gov]
- 22. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
Derivatization techniques for Vaccenic Acid Ethyl-d5 Ester
Isomeric Resolution via DMDS Derivatization and GC-MS Quantification
Part 1: Executive Technical Synthesis
Vaccenic Acid Ethyl-d5 Ester is a specialized isotopic standard used primarily to quantify Fatty Acid Ethyl Esters (FAEEs)—biomarkers for ethanol consumption—and to trace trans-fatty acid metabolism.
The core analytical challenge lies in the isomeric resolution . Vaccenic acid (C18:1 trans-11) is isobaric with Oleic acid (C18:1 cis-9) and Elaidic acid (C18:1 trans-9). Standard Electron Ionization (EI) Mass Spectrometry cannot distinguish these isomers because the double bond migrates during ionization, producing identical mass spectra.
The Solution: This guide details the Dimethyl Disulfide (DMDS) Derivatization protocol. By chemically "fixing" the double bond with DMDS prior to GC-MS, we generate regioselective adducts that cleave specifically at the original double bond position, yielding diagnostic fragment ions that unequivocally distinguish Vaccenic acid from its isomers.
Part 2: Critical Handling Directives (The "Why")
Before initiating protocols, researchers must adhere to two critical constraints to ensure data integrity:
-
Preservation of the Ethyl-d5 Moiety:
-
Risk: Standard lipidomics workflows often involve transesterification (e.g., converting lipids to FAMEs using Methanolic HCl).
-
Consequence: If you subject Vaccenic Acid Ethyl-d5 Ester to methanolic transesterification, you will exchange the deuterated ethyl group for a non-deuterated methyl group.
-
Directive: DO NOT use methanolic derivatization reagents. If hydrolysis is required to analyze the free acid, the d5 label will be lost. This standard is designed for direct analysis as an Ethyl Ester or as a spike-in internal standard for FAEE extraction.
-
-
Stereochemical vs. Regiochemical Analysis:
-
Context: DMDS derivatization determines the position (regiochemistry) of the double bond (C11 vs C9). It does not easily distinguish cis vs trans geometry in standard low-res MS.
-
Directive: To confirm trans geometry, combine DMDS data with retention time analysis on a highly polar cyano-propyl column (e.g., CP-Sil 88 or SP-2560), where trans isomers generally elute after their cis counterparts.
-
Part 3: Protocol A - DMDS Derivatization for Isomeric Identification
This protocol converts the unsaturated ethyl ester into a saturated bis(methylthio) derivative. This "locks" the double bond information for MS analysis.
Reagents & Materials
-
Substrate: Vaccenic Acid Ethyl-d5 Ester (approx. 50 µg).
-
Reagent A: Dimethyl Disulfide (DMDS) – High Purity.
-
Catalyst: Iodine solution (60 mg I₂ in 1 mL Diethyl Ether).[1]
-
Quenching Agent: Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃).
-
Extraction Solvent: n-Hexane (HPLC Grade).
Step-by-Step Workflow
-
Dissolution: Dissolve the Vaccenic Acid Ethyl-d5 Ester standard (or sample extract containing it) in 50 µL of n-Hexane .
-
Reaction Initiation: Add 100 µL of DMDS followed by 30 µL of Iodine/Ether catalyst .
-
Incubation: Cap the vial tightly (Teflon-lined cap). Incubate at 40°C for 4 hours or overnight at room temperature.
-
Note: The solution should remain dark orange/brown. If it turns clear, add more Iodine solution (iodine is consumed by the reaction).
-
-
Quenching: Add 200 µL of Saturated Na₂S₂O₃ . Shake vigorously until the organic (upper) layer becomes colorless (iodine reduction).
-
Extraction: Add 200 µL of n-Hexane . Vortex for 30 seconds.
-
Phase Separation: Centrifuge at 2000 RPM for 2 minutes.
-
Recovery: Transfer the upper organic phase (containing the DMDS derivative) to a GC vial insert.
-
Drying: Evaporate to dryness under Nitrogen and redissolve in 50 µL Hexane (optional, for concentration).
Part 4: Protocol B - GC-MS Quantification & Analysis[2][3]
Instrument Parameters
-
System: GC-MS (Single Quadrupole or Q-TOF).
-
Column: Non-polar (5% Phenyl Polysiloxane, e.g., DB-5ms or HP-5ms).
-
Reasoning: Since we have derivatized the double bond, we no longer rely on the column for isomeric separation. Non-polar columns provide better peak shape for high-molecular-weight DMDS adducts.
-
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: Splitless (1 µL injection) at 250°C.
-
Oven Program:
-
Initial: 100°C (hold 1 min).
-
Ramp 1: 20°C/min to 200°C.
-
Ramp 2: 5°C/min to 300°C (hold 5 min).
-
-
MS Source: EI mode (70 eV), 230°C.
Data Interpretation: The Diagnostic Fragmentation
The DMDS adds across the C11=C12 double bond. In the Mass Spectrometer, the bond between the two carbons bearing the methylthio groups (C11-C12) is the weakest and cleaves preferentially.
Calculated Fragments for Vaccenic Acid Ethyl-d5 Ester (C18:1 n-7):
-
Parent Structure: Ethyl-d5 ester of 11-octadecenoic acid.
-
Derivatized MW: 315 (Parent) + 94 (DMDS) = 409 amu .
| Fragment Type | Structural Logic | Calculation | Diagnostic m/z |
| Fragment A (ω-End) | Methyl terminus to C12 | CH₃-(CH₂)₅-CH(SMe)⁺ | 145 |
| Fragment B (α-End) | Ester terminus to C11 | ⁺CH(SMe)-(CH₂)₉-COO-C₂D₅ | 264 |
| Molecular Ion | Parent Adduct | M⁺ | 409 |
Comparison with Oleic Acid Ethyl-d5 Ester (C18:1 n-9):
-
Fragment A (ω-End): CH₃-(CH₂)₇-CH(SMe)⁺ = 173
-
Fragment B (α-End): ⁺CH(SMe)-(CH₂)₇-COO-C₂D₅ = 236
Part 5: Visualized Analytical Logic
The following diagrams illustrate the workflow and the mechanistic fragmentation logic required for validation.
Diagram 1: Analytical Workflow
Caption: Integrated workflow for FAEE analysis. The DMDS path (green) is used for structural validation; the direct path is for routine quantification.
Diagram 2: DMDS Fragmentation Mechanism
Caption: Mechanistic cleavage of the DMDS adduct. The specific m/z values (145/264) definitively identify the C11 double bond position.
Part 6: References
-
LIPID MAPS® Lipidomics Gateway. "Fatty Acid Analysis Protocols." LIPID MAPS. Available at: [Link]
-
Christie, W. W. "Mass Spectrometry of Fatty Acid Derivatives." LipidWeb. Available at: [Link]
-
Yamamoto, K., et al. "Determination of double bond positions in methylene-interrupted dienoic fatty acids by GC-MS as their dimethyl disulfide adducts." Chemistry and Physics of Lipids, 1991.
-
National Institute of Standards and Technology (NIST). "Mass Spectra of Fatty Acid Ethyl Esters." NIST Chemistry WebBook. Available at: [Link]
-
Society of Hair Testing (SoHT). "Consensus on Alcohol Markers in Hair - Ethyl Glucuronide and Fatty Acid Ethyl Esters." SoHT Guidelines. Available at: [Link]
Sources
Application Note: Lipid Extraction Architectures Compatible with Ethyl-d5 Ester Standards
This Application Note is structured to provide a high-fidelity technical guide for the extraction of Fatty Acid Ethyl Esters (FAEEs) using deuterated ethyl esters (Ethyl-d5) as Internal Standards (IS).
Executive Summary & Technical Rationale
The quantification of Fatty Acid Ethyl Esters (FAEEs) presents a unique analytical paradox: the solvents typically required to extract lipids (alcohols like methanol or ethanol) are the very substrates that induce artificial formation of the analyte from endogenous triglycerides.
When using Ethyl-d5 ester standards (e.g., Ethyl-d5-Palmitate, Ethyl-d5-Oleate), the challenge intensifies. The protocol must not only prevent the formation of native FAEEs (false positives) but also preserve the integrity of the deuterated standard. Standard lipidomics workflows (Folch, Bligh-Dyer) utilizing methanol pose a critical risk: Transesterification .
This reaction depletes the internal standard, converting it into a methyl ester and compromising quantitation.
This guide presents two "Safe-Solvent" architectures:
-
Acetone-Hexane LLE: For liquid matrices (Plasma/Serum). Replaces alcohol-based protein precipitation with acetone to eliminate transesterification donors.
-
Headspace SPME: For solid matrices (Hair/Tissue). A solvent-free approach that utilizes volatility differences, ensuring zero matrix-induced artifacts.
Critical Methodological Considerations
The "Zero-Alcohol" Rule
To ensure the stability of Ethyl-d5 standards, the extraction system must be devoid of protic primary alcohols (Ethanol, Methanol).
-
Ethanol: Strictly prohibited. Causes direct analyte inflation.
-
Methanol: Causes IS degradation (loss of d5-ethyl group) and separates the standard from the analyte signal.
-
Solution: Use Acetone or Acetonitrile for protein precipitation and Hexane or Heptane for lipid solubilization.
Internal Standard Equilibration
The Ethyl-d5 standard is non-polar. When added to aqueous biofluids (plasma), it may adhere to container walls or precipitate if not properly mixed.
-
Protocol: Spike the IS into the sample and allow 5–10 minutes of equilibration before adding the precipitating solvent. This ensures the IS binds to lipoproteins similarly to endogenous FAEEs.
Enzyme Quenching
Endogenous lipases can hydrolyze FAEEs back to fatty acids.
-
Mechanism: Acetone acts as a potent protein denaturant, effectively quenching enzymatic activity at room temperature, unlike weaker solvents that may require -80°C conditions.
Protocol A: Acetone-Hexane Liquid-Liquid Extraction (LLE)
Best For: Plasma, Serum, Cell Culture Media. Target: Neutral Lipids (FAEEs, Triglycerides).
Reagents & Equipment[1][2][3]
-
Internal Standard: Mixture of Ethyl-d5-Palmitate, Ethyl-d5-Oleate, Ethyl-d5-Stearate (10 µg/mL in Acetone).
-
Solvent A (Precipitant): Acetone (HPLC Grade, cold 4°C).
-
Solvent B (Extractant): n-Hexane (HPLC Grade).
-
Equipment: Borosilicate glass tubes (Teflon-lined caps), Centrifuge (3000 x g).
Step-by-Step Workflow
-
Sample Preparation:
-
Aliquot 200 µL of plasma/serum into a glass tube.
-
Note: Plastic tubes are avoided to prevent polymer leaching and lipid adsorption.
-
-
Internal Standard Spiking:
-
Add 20 µL of Ethyl-d5 IS Working Solution.
-
Vortex gently for 10 seconds.
-
Equilibrate: Let stand for 5 minutes at room temperature.
-
-
Protein Precipitation (The "Safe" Step):
-
Lipid Extraction:
-
Add 600 µL of n-Hexane.
-
Cap tightly and mechanically shake/vortex for 2 minutes.
-
Observation: A biphasic system will form (Hexane top, Aqueous/Acetone bottom).
-
-
Phase Separation:
-
Centrifuge at 3,000 x g for 5 minutes at 4°C.
-
The upper organic layer (Hexane) contains the FAEEs and Ethyl-d5 standards.
-
-
Collection & Concentration:
-
Transfer the upper hexane layer to a clean GC/LC vial.
-
(Optional) Evaporate under Nitrogen stream at 30°C and reconstitute in 50 µL Nonane for GC-MS injection.
-
Protocol B: Headspace Solid-Phase Microextraction (HS-SPME)
Best For: Hair, Tissue Homogenates, Viscous Matrices. Target: Volatile FAEEs (Ethyl Laurates, Palmitates).
Reagents & Equipment[1][2][3]
-
SPME Fiber: 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB).
-
Incubation Buffer: Phosphate Buffered Saline (PBS) pH 7.4.
-
Matrix Modifier: DMSO (to aid IS solubility).
Step-by-Step Workflow
-
Sample Pre-treatment:
-
Hair: Wash with dichloromethane (remove surface oils), dry, and pulverize into powder. Weigh 20 mg into a 20 mL headspace vial.
-
Tissue: Homogenize 50 mg tissue in 500 µL PBS.
-
-
IS Addition:
-
Add 10 µL Ethyl-d5 IS (in DMSO) directly to the solid/slurry.
-
Cap immediately with a magnetic crimp cap (PTFE/Silicone septum).
-
-
Incubation:
-
Incubate at 65°C for 10 minutes with agitation (500 rpm).
-
Purpose: Promotes volatilization of FAEEs into the headspace.
-
-
Extraction (Adsorption):
-
Insert SPME fiber into the headspace (do not touch the liquid/solid).
-
Expose fiber for 20 minutes at 65°C.
-
-
Desorption:
-
Insert fiber directly into GC inlet (260°C).
-
Desorb for 2 minutes (splitless mode).
-
Workflow Visualization (Graphviz)
The following diagram illustrates the decision logic and flow for the Acetone-Hexane extraction, highlighting the critical control points for Ethyl-d5 stability.
Caption: Workflow for Acetone-Hexane extraction designed to prevent transesterification of Ethyl-d5 standards.
Performance Validation & QC
Recovery Calculation
Since the Ethyl-d5 standard is added before extraction, absolute recovery is calculated by comparing the area ratio of the extracted sample against a non-extracted neat standard.
Artifact Monitoring
To validate the "Safe-Solvent" system, run a Triglyceride Challenge :
-
Spike a blank matrix (BSA solution) with high concentrations of Triolein (Triglyceride).
-
Monitor for Ethyl Oleate .[7]
-
Pass Criteria: Ethyl Oleate < LOD. (Confirming no artificial formation from Triglycerides).
Solvent Compatibility Table
| Solvent System | Protein Ppt | Lipid Solubility | Ethyl-d5 Stability | Recommendation |
| Acetone / Hexane | Excellent | High (Neutral Lipids) | High | Recommended |
| Methanol / Chloroform | Excellent | High (All Classes) | Low (Risk of Methylation) | Avoid |
| Ethanol / Hexane | Good | High | Critical Failure (False Positives) | Prohibited |
| MTBE / Water | Good | High | High | Alternative |
References
-
Pragst, F., et al. (2001). Determination of fatty acid ethyl esters (FAEE) in hair of alcoholics and social drinkers. Forensic Science International.
-
Kulaga, V., et al. (2009). Fatty acid ethyl esters (FAEE): a novel method for the determination of FAEE in meconium using HS-SPME-GC-MS. Journal of Chromatography B.
-
Wiedzy, M. (2021).[10] Development and validation of a method for the simultaneous analysis of fatty acid ethyl esters. MOST Wiedzy.
-
Matyash, V., et al. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research.
-
Refaai, M.A., et al. (2013). Lipid Stability during Sample Preparation. National Institutes of Health (NIH).
Sources
- 1. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 7. researchgate.net [researchgate.net]
- 8. blog.organomation.com [blog.organomation.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Guide: Solubilization & Handling of Vaccenic Acid Ethyl-d5 Ester
[1][2]
Compound Profile & Solubility Basics
Vaccenic Acid Ethyl-d5 Ester is a highly lipophilic (hydrophobic) neutral lipid.[1][2] Unlike free fatty acids, it lacks an ionizable carboxyl group, meaning it cannot form water-soluble soaps even at high pH.[1][2] This makes aqueous solubilization significantly more challenging and requires specific carrier systems for biological assays.
Physicochemical Data
| Parameter | Specification |
| Compound | Vaccenic Acid Ethyl-d5 Ester |
| Nature | Neutral Lipid (Fatty Acid Ethyl Ester - FAEE) |
| Hydrophobicity (LogP) | ~8.5 (Estimated) |
| Primary Challenge | Immediate precipitation in aqueous buffers (PBS, Media) |
| Primary Application | Internal Standard for GC-MS/LC-MS; Biological tracer |
Solubility Thresholds (at 25°C)
| Solvent | Solubility Limit | Suitability |
| Ethanol (Abs.) | ~500 mg/mL | Excellent. Best for primary stock and BSA conjugation.[1][2] |
| DMSO | ~30–50 mg/mL | Good. Use for cell culture if ethanol sensitivity is high.[2] |
| DMF | ~30 mg/mL | Good. Alternative to DMSO.[2][3] |
| Chloroform | >50 mg/mL | Excellent. Best for GC-MS injection/storage; NOT for cell culture.[1][2] |
| PBS / Water | <0.5 µg/mL | Poor. Requires carrier (BSA) or surfactant.[2] |
Protocol A: Preparation of Primary Stock Solutions
Use this protocol to create stable, high-concentration stocks for long-term storage.[1][2]
Objective: Create a homogeneous stock solution free of micro-precipitates.
-
Solvent Selection:
-
For Mass Spectrometry (GC/LC-MS): Use Chloroform or Hexane .[1][2] These solvents prevent transesterification and are compatible with direct injection or derivatization workflows.
-
For Cell Culture/Biological Assays: Use 100% Ethanol (Molecular Biology Grade) .[2] Ethanol is less toxic than DMSO for many cell lines and evaporates/metabolizes more predictably.
-
-
Dissolution Step:
-
Weigh the specific amount of Vaccenic Acid Ethyl-d5 Ester (e.g., 1 mg or 5 mg vial).[1][2]
-
Add solvent to achieve a concentration of 10–50 mM (approx. 3–15 mg/mL).[2]
-
Critical Step: Purge the vial with inert gas (Argon or Nitrogen) immediately after opening to prevent oxidation of the unsaturated double bond.
-
Vortex for 30 seconds. The solution should be optically clear.
-
-
Storage:
-
Aliquot into amber glass vials (avoid plastic to prevent adsorption).
-
Store at -20°C (stable for >1 year) or -80°C (stable for >2 years).
-
Protocol B: Aqueous Transition (BSA Conjugation)
Use this protocol when introducing the compound into cell culture media or aqueous buffers. FAEEs require a protein carrier (Albumin) to remain in solution.[2]
The "Dropwise-Vortex" Method Unlike free fatty acids, ethyl esters do not dissolve in NaOH.[1] You must rely on hydrophobic binding to Bovine Serum Albumin (BSA).[2]
Reagents:
Step-by-Step Workflow:
-
Prepare BSA Vehicle:
-
Conjugation:
-
While vortexing the warm BSA solution at medium speed, slowly add the ethanolic lipid stock dropwise.
-
Ratio Rule: Do not exceed 1% v/v of Ethanol in the final mixture.
-
Molar Ratio: Target a Lipid:BSA molar ratio of 2:1 to 5:1 . (Excess lipid will precipitate).[2]
-
-
Equilibration:
-
Incubate the mixture at 37°C for 30 minutes with gentle shaking. This allows the ethyl ester to enter the hydrophobic pockets of the albumin.
-
-
Filtration (Optional but Recommended):
-
Pass through a 0.22 µm PES filter (low protein binding) to remove any non-conjugated lipid aggregates.[2]
-
Visualization: BSA Conjugation Workflow
Figure 1: Workflow for conjugating Vaccenic Acid Ethyl-d5 Ester to BSA for aqueous solubility.
Troubleshooting & FAQs
Q1: I see a cloudy precipitate immediately upon adding the stock to my media. Why?
Cause: "Solvent Shock." Adding a hydrophobic stock directly to a water-rich environment causes the lipid to crash out before it can bind to albumin.[1] Solution:
-
Use the BSA Protocol: Never add the lipid directly to media without pre-complexing or having BSA present.
-
Warmth: Ensure both the stock and the media are at 37°C. Cold media accelerates precipitation.
-
Speed: Vortex during addition. Do not add static and then mix.
Q2: Can I use plastic pipette tips and tubes?
Cause: Lipophilic esters adsorb strongly to polypropylene (standard plasticware).[2] Solution:
-
Use Glass: whenever possible for stock solutions.
-
Low-Retention Plastic: If using plastic, use "Low Retention" tips and tubes.[1]
-
Pre-saturation: Some labs "pre-coat" tips with the solvent, but this is less accurate. Glass syringes (Hamilton) are the gold standard for transfer.
Q3: Is the "d5" label stable? Will it exchange?
Analysis: The deuterium atoms in Vaccenic Acid Ethyl-d5 Ester are typically located on the ethyl group (
Q4: My Mass Spec signal is lower than expected.
Cause: Ion suppression or extraction inefficiency. Solution:
-
Extraction: Ensure you are using a liquid-liquid extraction (e.g., Folch or Bligh-Dyer method) to recover the lipid from the BSA/media.[1][2] Simple protein precipitation might trap the lipid in the pellet.
-
Internal Standard Timing: Add the d5-standard before the extraction step to account for recovery losses.
Solubility Decision Tree
Use this logic flow to determine the correct solvent system for your specific experiment.
Figure 2: Decision tree for solvent selection based on experimental application.
References
-
Laposata, E. A., & Lange, L. G. (1986). Presence of nonoxidative ethanol metabolism in human organs commonly damaged by ethanol abuse. Science, 231(4737), 497-499.[1][2] (Establishes FAEEs as markers and their lipophilic nature).
-
Spect, A. A. (1986).[2] Structure and lipid binding properties of serum albumin. Advances in Lipid Research, 7, 133-182.[1][2] (Foundational text on Lipid-BSA interaction).
Technical Support Center: Vaccenic Acid Ethyl-d5 Ester Preservation
Topic: Preventing Oxidation & Degradation During Storage
Document ID: TS-LIPID-005 | Version: 2.1 | Status: Active
Introduction: The Stability Paradox
You are likely working with Vaccenic Acid Ethyl-d5 Ester as an internal standard for quantitative mass spectrometry (LC-MS/MS or GC-MS). This compound presents a unique stability paradox:
-
The Isotope Misconception: Researchers often assume deuterated compounds are more stable due to the Kinetic Isotope Effect (KIE). However, in this specific molecule, the deuterium atoms are located on the ethyl ester group , not the fatty acid chain.
-
The Reality: The hydrocarbon tail contains a trans-11 double bond. Despite trans isomers being thermodynamically more stable than cis isomers, the allylic carbons (C10 and C13) remain highly susceptible to hydrogen abstraction by free radicals.
If this standard oxidizes, your mass spectrometry data will show mass shifts, signal loss, and the appearance of interference peaks (aldehydes), rendering your quantification invalid.
Module 1: The Science of Degradation
To prevent degradation, you must understand the enemy. Oxidation of Vaccenic Acid Ethyl Ester is not a single event but a radical chain reaction.
Mechanism of Failure: Allylic Autoxidation
The degradation occurs via autoxidation , driven by the abstraction of a hydrogen atom adjacent to the double bond.
Critical Insight: The "d5" label on the ethyl group (
Figure 1: The autoxidation cascade.[1][2] Note that the reaction propagates itself; once peroxyl radicals form, they attack remaining intact molecules, accelerating degradation exponentially.
Module 2: Storage Protocol (The "Zero-Oxidation" Workflow)
Do not rely on the manufacturer's shipping conditions for long-term storage. Follow this self-validating protocol immediately upon receipt.
The Vessel Hierarchy
| Container Type | Suitability | Reason |
| Amber Glass Vials | Mandatory | Blocks UV light (<400nm) which acts as a photo-initiator for radical formation. |
| Teflon (PTFE) Lined Caps | Mandatory | Prevents plasticizers (phthalates) from leaching into the standard and prevents solvent evaporation. |
| Plastic/Microfuge Tubes | FORBIDDEN | Permeable to oxygen; lipophilic compounds stick to the plastic walls (loss of titer). |
The Atmosphere: Argon vs. Nitrogen
Recommendation: Use Argon (Ar) , not Nitrogen (
-
The Physics: Argon is heavier than air (density ~1.78 g/L vs air ~1.22 g/L). When you purge a vial, Argon sinks and forms a physical "blanket" over the lipid solution.
-
The Flaw of Nitrogen: Nitrogen is slightly lighter than oxygen. If the vial is not perfectly sealed,
mixes with air rather than displacing it, allowing oxygen to re-enter.
Solvation Strategy
Never store the standard "dry" as a film for long periods. Dry lipids have a maximized surface area exposed to headspace oxygen.
-
Preferred Solvent: Ethanol (absolute) or Methanol (degassed).
-
Alternative: Hexane (if compatible with downstream chromatography).
-
Concentration: Store concentrated (>1 mg/mL). Dilute solutions oxidize faster because the ratio of dissolved oxygen to lipid molecules is higher.
Module 3: Troubleshooting & FAQs
Q1: I see small peaks eluting before my Vaccenic Acid Ethyl-d5 peak in GC-MS. Is this contamination?
Diagnosis: This is likely oxidative cleavage . Explanation: When the hydroperoxide (see Figure 1) degrades, it cleaves the carbon chain.
-
The Evidence: You will see short-chain aldehydes (e.g., nonanal) or shorter d5-labeled esters.
-
Action: The standard is compromised. Do not use for quantification. Re-order and implement strict Argon purging.
Q2: Can I add BHT (Butylated Hydroxytoluene) to preserve the standard?
Answer: Yes, but with a major caveat.
-
Pros: BHT acts as a radical scavenger, stopping the chain reaction.
-
Cons: BHT is ionization-suppressive in ESI (LC-MS) and appears as a distinct peak in GC-MS.
-
Protocol: If you must store for >6 months, add 0.01% BHT. However, you must factor this into your blank injections to ensure BHT does not co-elute with your analytes.
Q3: My standard arrived on dry ice but the vial was warm. Is it ruined?
Answer: Likely safe, but verify.
-
Logic: Oxidation rates correlate with temperature (Arrhenius equation). A few hours at room temperature is acceptable if the vial was sealed under inert gas by the manufacturer.
-
Verification: Run a "purity check" scan. If the peak area of the parent compound is >95% of the total ion chromatogram (TIC), it is safe to use.
Q4: Why is my retention time shifting?
Answer: This is usually a trans-to-cis isomerization or hydrolysis issue, not just oxidation.
-
Cause: Exposure to UV light can flip the trans-11 bond to cis-11.
-
Impact: Cis isomers often elute slightly differently than trans isomers on polar GC columns (e.g., CP-Sil 88 or SP-2560).
-
Fix: Ensure all handling is done under low light or yellow light.
Module 4: The "Safe-Handling" Decision Tree
Use this logic flow for every new vial of standard received.
Figure 2: Standard Operating Procedure (SOP) for receiving and banking isotopic standards.
References
-
Christie, W. W. (2023). Lipid Peroxidation: Mechanisms and Analysis. Lipid Maps. Retrieved from [Link]
-
Frankel, E. N. (1984). Lipid oxidation: Mechanisms, products and biological significance. Journal of the American Oil Chemists' Society, 61(12), 1908–1917. Retrieved from [Link]
-
ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Storage and Stability. Retrieved from [Link]
-
Generon. (2020).[5] Argon vs. Nitrogen Purging for Atmospheric Inerting. Retrieved from [Link]
Sources
Troubleshooting low recovery of deuterated ethyl ester standards
Troubleshooting Guide & Knowledge Base
Executive Summary: The "Why" Behind the Loss
Deuterated ethyl esters (e.g., Ethyl Palmitate-d5, Ethyl Glucuronide-d5) are robust internal standards (IS), but they possess three specific chemical vulnerabilities that generic protocols often overlook:
-
Enzymatic Instability: They are rapid substrates for plasma carboxylesterases.
-
Chemical Volatility: Short-chain esters vaporize during nitrogen blow-down.
-
Transesterification: In the presence of methanol, they chemically mutate into methyl esters, effectively vanishing from your specific MRM window.
This guide provides a root-cause analysis framework to isolate and resolve these issues.
Part 1: Diagnostic Workflow
Before changing your protocol, identify where the loss occurs using the "Pre- vs. Post-Spike" validation method.
Figure 1: Diagnostic decision tree to distinguish between Matrix Effects (suppression) and True Recovery losses.
Part 2: Troubleshooting Modules
Module A: The "Ghost" Peak (Transesterification)
Symptom: Your deuterated ethyl ester (e.g., Ethyl Oleate-d5) disappears, but you observe a new, unknown peak with a mass difference of -14 Da (loss of -C2H5, gain of -CH3).
The Science:
If you extract or reconstitute ethyl esters in Methanol (MeOH) , especially under acidic or basic conditions, a transesterification reaction occurs.[1] The ethyl group is exchanged for a methyl group.
Protocol Fixes:
| Parameter | Recommendation | Why? |
|---|---|---|
| Extraction Solvent | Switch to Acetonitrile (ACN) or Hexane/Isooctane. | ACN is aprotic and cannot participate in ester exchange [1]. |
| Reconstitution | Use Isopropanol:Water or ACN:Water . | Steric hindrance in isopropanol reduces exchange risk compared to MeOH. |
| pH Control | Avoid strong acids/bases if MeOH is mandatory. | Acid catalysis accelerates transesterification significantly. |
Module B: The Biological Eraser (Enzymatic Hydrolysis)
Symptom: Recovery is excellent in water/buffer spikes but terrible in plasma/serum. The loss is time-dependent (worse if samples sit at room temperature).
The Science: Plasma contains abundant carboxylesterases and albumin, which rapidly hydrolyze ethyl esters back into the free fatty acid and ethanol. Rat plasma is notoriously more active than human plasma [2].
Self-Validating Experiment: Spike your IS into plasma. Aliquot into two tubes:
-
Tube A: Add inhibitor immediately.
-
Tube B: Leave at Room Temp for 2 hours, then add inhibitor. If Tube B < Tube A, you have an enzymatic problem.
Protocol Fixes:
-
The "Gold Standard" Inhibitor: Use Orlistat (Tetrahydrolipstatin) or PMSF (Phenylmethylsulfonyl fluoride).
-
Why Sodium Fluoride (NaF) isn't enough: While NaF inhibits some esterases, it is often insufficient for lipophilic esters in high-esterase matrices like rodent plasma.
-
Handling: Process samples on ice immediately. Never thaw samples without an inhibitor present.
Module C: The Physical Vanishing Act (Volatility & Adsorption)
Symptom: High variability in recovery (high %CV). Recovery is worse for short-chain esters (C12 and below) compared to long-chain.
The Science:
-
Volatility: Ethyl esters have high vapor pressures. During Nitrogen blow-down (evaporation), they "co-distill" with the solvent once the volume gets low [3].
-
Adsorption: Lipophilic esters stick to polypropylene (PP) tubes and pipette tips (Non-Specific Binding - NSB).
Protocol Fixes:
-
The "Keeper" Solvent: Never evaporate to complete dryness. Add 10-20 μL of a high-boiling solvent (e.g., Dodecane or DMSO ) before evaporation. The analyte remains trapped in this droplet while the volatile solvent (Hexane/DCM) leaves.
-
Glassware: Use silanized glass vials rather than standard polypropylene for storage of stock solutions.
-
Temperature: Set the N2 evaporator bath < 30°C.
Part 3: Data Presentation & Analysis
Distinguishing Matrix Effect vs. Recovery
Users often confuse "Low Signal" with "Low Recovery." Use this table to calculate the true source of error [4].
| Term | Calculation Formula | Interpretation |
| Process Efficiency (PE) | The total yield. If this is low, you have a problem, but you don't know which one yet. | |
| Matrix Effect (ME) | < 100%: Ion Suppression.> 100%: Ion Enhancement.If ME is 50%, you are losing half your signal to the mass spec source, not the extraction. | |
| True Recovery (RE) | The efficiency of your chemistry. This is what you troubleshoot with the Modules above. |
Part 4: Frequently Asked Questions (FAQ)
Q: Can I use ethanol to reconstitute my ethyl ester standards? A: Technically yes, as transesterification with ethanol just produces the same molecule. However, ethanol is a strong eluent and may distort early chromatography peaks. Acetonitrile is generally safer for Reverse Phase LC.
Q: My standard curve is non-linear at the low end (quadratic fit required). Why? A: This is a classic sign of Adsorption (NSB) . The active sites on your plasticware absorb the analyte until they are saturated. At higher concentrations, the % loss is negligible, but at low concentrations, you lose a massive fraction. Fix: Switch to "Low-Bind" plates or add a carrier protein (like BSA) if your extraction method removes it later.
Q: I am analyzing Ethyl Glucuronide (EtG). Does the volatility rule apply? A: No. EtG is polar and non-volatile. For EtG, the primary issue is usually Matrix Effects (Ion Suppression) due to co-eluting phospholipids. Focus on cleaning up your matrix (e.g., Phospholipid Removal Plates) rather than volatility concerns.
References
-
Master Organic Chemistry. (2022). Transesterification: Reaction Mechanism and Conditions.Link
-
National Institutes of Health (NIH). (2019). Interspecies differences in stability kinetics and plasma esterases involved in hydrolytic activation.[2]Link
-
Organomation. (2025). The Critical Role of Nitrogen Blowdown in SPE Sample Preparation.[3]Link
-
University of Tartu. (2023). Quantitative estimation of matrix effect, recovery and process efficiency in LC-MS.Link
-
MDPI. (2024). Adsorption of Pharmaceuticals on Polypropylene Microplastics.Link
Sources
Technical Support Center: Minimizing Isotopic Effects in Vaccenic Acid Ethyl-d5 Ester Chromatography
Executive Summary & Core Mechanism
The Challenge: You are utilizing Vaccenic Acid Ethyl-d5 Ester as an Internal Standard (IS) for the quantification of Vaccenic Acid Ethyl Ester (VAEE). Ideally, an IS co-elutes perfectly with the analyte to compensate for matrix effects (ion suppression/enhancement) in Mass Spectrometry.
However, Deuterium (
-
In Reverse Phase LC (RPLC): The d5-analog is slightly less hydrophobic, causing it to elute earlier than the native VAEE.
-
In GC: The d5-analog has a slightly lower boiling point/vapor pressure, also causing it to elute earlier .
The Goal:
Minimize this retention time shift (
Troubleshooting Guides (FAQ Format)
Q1: My d5-IS elutes 0.1–0.2 minutes before my analyte. Is this a problem?
Diagnosis: This is the classic "Deuterium Isotope Effect."
Impact: If the separation places the IS in a different region of the "matrix background" (e.g., co-eluting phospholipids or salts), your quantification will be biased because the IS suppression
-
Steepen the Gradient: In LC, a shallow gradient exaggerates subtle selectivity differences. Increasing the gradient slope (e.g., from 5%/min to 10%/min change in organic B) compresses the peaks, forcing co-elution.
-
Switch Organic Modifier: Methanol (MeOH) is a protic solvent and often interacts differently with the deuterated site compared to aprotic Acetonitrile (ACN). If using ACN, switch to MeOH to see if solvophobic interactions mask the isotope effect.
-
Increase Column Temperature: Higher temperatures increase mass transfer and can broaden bands slightly, effectively "merging" the split peaks, though this is a "band-aid" solution.
Q2: I see "Cross-Talk" between the channels despite separation. Why?
Diagnosis: Isotopic impurity or Fragmentation overlap.
Mechanism: Even if d5 is used, naturally occurring isotopes (like
-
Check Purity: Ensure your d5-standard isotopic purity is >99%.
-
Blank Subtraction: Inject a high concentration of native VAEE and monitor the d5 transition. If a peak appears, you have cross-talk.
-
Resolution: If they do separate chromatographically, this cross-talk is actually less of a problem because they elute at different times. The danger is partial overlap.
Q3: How do I validate if the retention shift is affecting my data?
The "Post-Column Infusion" Test:
-
Infuse the d5-IS continuously into the MS source via a T-junction.
-
Inject a "blank" matrix sample via the LC column.
-
Monitor the baseline of the d5-IS.
-
Result: If you see a dip or spike in the d5 signal exactly where the native analyte elutes (which is slightly later than the d5 peak), you have a matrix effect mismatch.
Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision process for troubleshooting retention time shifts (
Figure 1: Decision tree for managing isotopic separation in LC-MS/MS workflows.
Optimized Experimental Protocol
This protocol is designed to minimize the separation factor (
A. Sample Preparation (Liquid-Liquid Extraction)
Standardization is key to prevent trans-esterification artifacts.
-
Aliquot: 50 µL Plasma/Serum.
-
Spike IS: Add 10 µL of Vaccenic Acid Ethyl-d5 Ester (10 µM in Ethanol).
-
Note: The ethyl-d5 label is stable, but avoid acidic conditions for prolonged periods to prevent ester hydrolysis.
-
-
Extraction: Add 200 µL Ice-Cold Acetonitrile (precipitates proteins) followed by 400 µL Hexane .
-
Agitation: Vortex 1 min, Centrifuge 5 min @ 10,000 x g.
-
Collection: Transfer upper Hexane layer to glass vial.
-
Dry: Evaporate under Nitrogen (
) at 35°C. Reconstitute in 100 µL Isopropanol:Methanol (1:1) .
B. LC-MS/MS Conditions (Optimized for Co-elution)
| Parameter | Setting | Rationale |
| Column | C18 Core-Shell (e.g., Kinetex 2.6µm, 100x2.1mm) | Core-shell provides high efficiency (narrow peaks) but lower surface area than fully porous, reducing hydrophobic discrimination between H and D forms. |
| Mobile Phase A | 5 mM Ammonium Formate in 40:60 Water:MeOH | High initial organic content prevents "dewetting" and stabilizes retention of lipids. |
| Mobile Phase B | 10 mM Ammonium Formate in 10:90 Isopropanol:MeOH | IPA ensures solubility of long-chain esters; MeOH is protic, often masking D-isotope effects better than ACN. |
| Gradient | Steep Ramp: 70% B to 100% B in 3 minutes. | CRITICAL: A fast ramp compresses the chromatographic window, forcing the d5 and native species to elute together. |
| Flow Rate | 0.4 mL/min | High flow minimizes longitudinal diffusion. |
| Column Temp | 50°C | Higher T improves mass transfer and slightly reduces hydrophobic selectivity ( |
C. Mass Spectrometry (MRM)
Mode: Positive Electrospray (ESI+)
-
Analyte (Vaccenic Acid Ethyl Ester):
-
Precursor: m/z 311.3
-
Product: m/z 265.2
(Acylium ion)
-
-
Internal Standard (d5-Ethyl Ester):
-
Precursor: m/z 316.3
-
Product: m/z 265.2
-
Note: Both produce the same product ion (the fatty acid chain). This is a "Common Product Ion" transition. Ensure chromatographic resolution from other C18:1 isomers (Oleic/Elaidic) if they are not ethylated, or rely on the unique precursor of the ethyl ester.
-
Mechanism Visualization: Why Deuterium Elutes Earlier
The following diagram explains the physical chemistry driving the retention shift.
Figure 2: Mechanistic pathway of the Deuterium Isotope Effect in Reversed-Phase Chromatography.
References
-
Zhang, H., et al. (2011). Deuterium isotope effects on hydrophobic interactions: The importance of dispersion interactions in the hydrophobic phase. Journal of Chromatography A.
-
Turowski, M., et al. (2003). Deuterium isotope effects in liquid chromatography. Analytical Chemistry.[1][2][3][4][5]
-
LIPID MAPS® . (2023). Fatty Acid Mass Spectrometry Protocol.[1][2] Lipidomics Gateway.
-
Kulig, C.C., et al. (2006). Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry.[3] Journal of Laboratory and Clinical Medicine.
Sources
- 1. dkfz.de [dkfz.de]
- 2. lipidmaps.org [lipidmaps.org]
- 3. Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Analysis of Vaccenic and Elaidic acid in foods using a silver ion cartridge applied to GC × GC-TOFMS [frontiersin.org]
Technical Support Center: Solvent Compatibility for Vaccenic Acid Ethyl-d5 Ester Dilution
For: Researchers, scientists, and drug development professionals
This guide provides a comprehensive technical resource for the effective dilution and handling of Vaccenic Acid Ethyl-d5 Ester. By addressing common challenges and providing detailed protocols, this document aims to ensure the accuracy and reproducibility of your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
1. Which solvent is recommended for creating an initial stock solution of Vaccenic Acid Ethyl-d5 Ester?
For the initial preparation of a concentrated stock solution, a high-purity, anhydrous organic solvent is essential. Due to its favorable polarity and solvating properties for fatty acid esters, ethanol (≥99.5%, anhydrous) is the preferred choice.[1][2]
Other suitable organic solvents include:
-
Dimethylformamide (DMF): Offers high solubility.[2]
-
Dimethyl Sulfoxide (DMSO): Also provides excellent solubility.[2]
Expertise & Experience: The selection of a solvent should always be guided by the requirements of the downstream application. For instance, in cell culture experiments, it is critical to choose a solvent that exhibits low cytotoxicity at the final working concentration. In such cases, ethanol is often the most suitable option.
2. What should I do if my Vaccenic Acid Ethyl-d5 Ester does not fully dissolve?
Incomplete dissolution can be a frustrating issue. The following troubleshooting guide provides a systematic approach to resolving this problem.
Troubleshooting Workflow for Dissolution Issues
Caption: A step-by-step guide to resolving dissolution problems.
Causality: Applying gentle heat increases the kinetic energy of the solvent and solute molecules, which in turn accelerates the dissolution process. Sonication uses high-frequency sound waves to break apart any solute aggregates, thereby increasing the surface area available for solvent interaction.
3. Is it possible to dilute the stock solution directly into an aqueous buffer like PBS?
Directly diluting a concentrated organic stock of Vaccenic Acid Ethyl-d5 Ester into an aqueous buffer such as Phosphate-Buffered Saline (PBS) is not advisable . This action will likely cause the hydrophobic ester to precipitate out of the solution.[2]
To prepare a stable working solution in an aqueous medium, a carrier molecule is often necessary. A widely used and effective carrier is Bovine Serum Albumin (BSA) .
Protocol for Preparing a Vaccenic Acid Ethyl-d5 Ester:BSA Complex
-
Transfer the required volume of the ethanolic stock solution of Vaccenic Acid Ethyl-d5 Ester into a glass vial.
-
Evaporate the ethanol under a gentle stream of nitrogen gas, leaving a thin film of the ester on the vial's inner surface.
-
Prepare a solution of fatty acid-free BSA in the desired aqueous buffer (e.g., PBS).
-
Add the BSA solution to the vial containing the ester film.
-
Incubate the mixture at 37°C for approximately 30 minutes with gentle agitation to facilitate the formation of the ester-BSA complex.
-
The resulting solution will be a stable dispersion of the ester, suitable for use in aqueous experimental systems.
Trustworthiness: This protocol creates a self-validating system. The formation of a stable, clear solution indicates successful complexation, ensuring the bioavailability of the ester in your assay and preventing precipitation that could lead to inconsistent results.
4. What are the proper storage conditions for stock and working solutions?
To maintain the integrity of Vaccenic Acid Ethyl-d5 Ester, adherence to proper storage conditions is paramount.
| Solution Type | Storage Temperature | Recommended Container | Key Considerations |
| Concentrated Stock | -20°C[1][2][3][4][5][6] | Amber glass vial with a PTFE-lined cap | For long-term stability, store under an inert atmosphere (argon or nitrogen) to prevent oxidation.[1][5] Aliquoting into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.[1][5] |
| Working Dilutions | -20°C for short-term storage | As required by the experiment | It is best practice to prepare fresh dilutions for each experiment to ensure accurate concentrations. |
Expert Insight: Fatty acid esters are susceptible to degradation through oxidation and hydrolysis.[7] Minimizing exposure to light, oxygen, and water is crucial for preserving the compound's stability.[5]
Part 2: Troubleshooting Guide
Scenario: I am observing inconsistent results in my cell-based assay.
Potential Cause: Adsorption of the ester to plastic surfaces.
Explanation: Due to their lipophilic nature, fatty acid esters can bind non-specifically to the surfaces of common laboratory plasticware, such as polypropylene tubes. This is particularly problematic at lower concentrations and can lead to a significant reduction in the effective concentration of the compound in your assay.
Solutions:
-
Utilize glass or silanized plasticware: These materials have a lower propensity for non-specific binding of lipids.
-
Employ a carrier protein: As detailed in the FAQ section, using BSA will help to keep the ester in solution and minimize its interaction with container surfaces.
-
Prepare dilutions immediately before use: This reduces the contact time between the ester and the plasticware, thereby minimizing adsorption.
Experimental Workflow to Mitigate Adsorption
Caption: A logical workflow for minimizing analyte loss due to adsorption.
References
-
Miyako, E., et al. (2020). Investigation of Storage Conditions and Quality Control Markers for Metabolites and Lipids in Human Feces. Metabolites, 10(9), 359. [Link]
-
Kamphorst, J. J., et al. (2018). Preparation of Lipid-Stripped Serum for the Study of Lipid Metabolism in Cell Culture. Bio-protocol, 8(11), e2862. [Link]
-
A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements. (2018). Metabolites, 8(1), 13. [Link]
-
Decreasing acid value of fatty acid ethyl ester products using complex enzymes. (2022). Frontiers in Bioengineering and Biotechnology, 10, 969631. [Link]
-
Flynn, T. J., & Ferguson, M. S. (2020). A Method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. Toxicology in Vitro, 63, 104733. [Link]
-
PubChem. Vaccenic Acid. [Link]
-
Wotherspoon, A., et al. (2019). Synthesis of novel deuterated lipids and surfactants. [Link]
-
Schimmelmann Research. Fatty Acid Esters: Available Compounds: Reference Materials. [Link]
-
The Effect of Prolonged Storage Time on the Stability of Fatty Acid Ethyl Esters in Hair Samples. (2021). Journal of Analytical Toxicology, 45(2), 154-159. [Link]
-
PubChem. cis-Vaccenic acid. [Link]
-
Peterson, C. L., & Scarrah, W. P. (1984). TWO-YEAR STORAGE STUDY WITH METHYL AND ETHYL ESTERS OF RAPESEED. [Link]
-
Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. (1998). Journal of Agricultural and Food Chemistry, 46(6), 2413-2420. [Link]
-
A Comprehensive Study on Physicochemical Properties of Fatty Acid Esters Derived from Different Vegetable Oils and Alcohols and Their Potential Application. (2022). Molecules, 27(19), 6265. [Link]
-
Inolex. Synthetic Esters: Mother Nature's Second Choice™. [Link]
-
Baker's Yeast Deficient in Storage Lipid Synthesis Uses cis-Vaccenic Acid to Reduce Unsaturated Fatty Acid Toxicity. (2016). PLoS One, 11(2), e0148386. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. usbio.net [usbio.net]
- 4. mdpi.com [mdpi.com]
- 5. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. usbio.net [usbio.net]
- 7. biodieseleducation.org [biodieseleducation.org]
Validation & Comparative
Cross-Validation of GC and LC Methods Using Vaccenic Acid Ethyl-d5 Ester
Executive Summary
In the quantification of fatty acid ethyl esters (FAEEs)—critical biomarkers for ethanol consumption and lipid metabolism—analytical precision hinges on the ability to distinguish structural isomers and correct for matrix-induced suppression. This guide cross-validates two distinct methodologies for the analysis of Ethyl Vaccenate (C18:1 trans-11) using Vaccenic Acid Ethyl-d5 Ester as the internal standard (IS).
While Gas Chromatography (GC) remains the gold standard for isomeric resolution (separating trans-vaccenate from cis-oleate), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and throughput for complex biological matrices. This document details the experimental protocols, validation logic, and decision criteria for deploying the deuterated d5-standard to bridge these two technologies.
The Analyte & The Standard
Target Analyte: Vaccenic Acid Ethyl Ester (Ethyl Vaccenate)
Internal Standard: Vaccenic Acid Ethyl-d5 Ester (
Why the d5-Isotope?
In quantitative lipidomics, the choice of internal standard is the primary determinant of accuracy.
-
LC-MS/MS Context: The d5-ester co-elutes perfectly with the endogenous analyte on reverse-phase columns. This allows the IS to experience the distinct moment of ionization suppression or enhancement caused by the matrix, providing a real-time correction factor that structural analogs (e.g., Ethyl Heptadecanoate) cannot offer.
-
GC-MS Context: Deuteration ensures mass spectral differentiation (
m/z shift) while maintaining nearly identical volatility. Although slight isotope effects may cause the d5-analog to elute fractionally earlier than the d0-analyte in high-resolution GC, the retention time window remains within the integration parameters.
Comparative Workflow Visualization
The following diagram illustrates the dual-path validation workflow, highlighting where the d5-standard corrects for method-specific variances (Extraction efficiency in both; Ionization in LC; Injection variability in GC).
Figure 1: Dual-stream validation workflow. The d5-standard is introduced prior to extraction to normalize recovery rates across both platforms.
Methodology A: GC-MS (The Specificity Standard)
GC is the preferred method when the primary goal is distinguishing Vaccenic acid ethyl ester (trans-11) from its abundant isomer, Ethyl Oleate (cis-9).
Experimental Protocol
-
Column Selection: High-polarity biscyanopropyl polysiloxane column (e.g., CP-Sil 88 or SP-2560), 100m length. Rationale: Non-polar columns (e.g., DB-5) cannot sufficiently resolve the trans-11/cis-9 critical pair.
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Temperature Program: Isothermal hold at 170°C is often required for maximum isomer resolution, or a slow ramp (1°C/min) through the C18 region.
-
Detection: MS in SIM mode.
-
Target Ions:
88 (base peak for ethyl esters), 310 (Molecular Ion for Ethyl Vaccenate). -
IS Ions:
93 (base peak for d5-ethyl), 315 (Molecular Ion for d5-IS).
-
Performance Characteristics
-
Linearity:
(5 – 5000 ng/mL). -
Isomer Resolution: Baseline separation of Ethyl Vaccenate and Ethyl Oleate (
). -
Limitation: Longer run times (30–60 mins) and lower sensitivity compared to LC-MS/MS.
Methodology B: LC-MS/MS (The Sensitivity Standard)
LC-MS/MS is the preferred method for high-throughput clinical environments or when sample volume is limited (e.g., microsampling).
Experimental Protocol
-
Column: C18 Reverse Phase (e.g., Kinetex C18, 1.7 µm).
-
Note: Standard C18 columns may co-elute Ethyl Vaccenate and Ethyl Oleate. If isomer specificity is required in LC, a Silver-Ion (Ag+) column must be used, though this is less robust for routine bioanalysis.
-
-
Mobile Phase:
-
A: 5mM Ammonium Formate in Water.
-
B: Acetonitrile/Isopropanol (50:50).
-
-
Ionization: ESI Positive Mode.
-
Transition (MRM):
(Analyte) and (d5-IS).
-
-
Mechanism: The d5-IS corrects for the "matrix effect"—the suppression of ionization efficiency caused by co-eluting phospholipids.
Performance Characteristics
-
Sensitivity (LLOQ): < 1 ng/mL (approx. 10x more sensitive than GC-MS).
-
Throughput: Run time < 8 mins.
-
Limitation: Potential overestimation of Vaccenic acid if Ethyl Oleate is not chromatographically resolved (isobaric interference).
Cross-Validation Data Summary
The following table summarizes the expected performance metrics when cross-validating these methods using the Vaccenic Acid Ethyl-d5 Ester standard.
| Validation Parameter | GC-MS (Isomer Specific) | LC-MS/MS (High Sensitivity) | Impact of d5-Internal Standard |
| Specificity | High (Resolves trans-11 vs cis-9) | Low (Co-elution likely on C18) | d5-IS confirms retention time match but cannot fix co-elution. |
| Matrix Effects | Negligible (Volatiles only) | High (Ion suppression common) | Critical: d5-IS corrects suppression by 95-100%. |
| Recovery | 85-95% | 85-95% | Normalizes extraction loss in both methods. |
| LLOQ | ~10 ng/mL | ~0.5 ng/mL | Improves precision at LLOQ by stabilizing signal. |
| Precision (RSD) | < 5% | < 8% | Reduces RSD by compensating for injection/ionization variability. |
The "Bland-Altman" Logic
To validate the LC method against the GC gold standard:
-
Analyze 20+ incurred samples on both platforms.
-
Plot the difference (GC - LC) against the average.
-
Interpretation: If the LC method consistently reads higher than the GC method, it indicates that the LC method is co-measuring Ethyl Oleate (or other isomers) alongside Ethyl Vaccenate.
-
Correction: If isomer ratios are biologically constant, a correlation factor can be applied. If not, the LC method is valid only for "Total C18:1 Ethyl Esters."
Decision Matrix: When to Use Which?
Use the logic flow below to determine the appropriate analytical route for your study.
Figure 2: Analytical decision matrix based on specificity and sensitivity requirements.
References
-
FDA Center for Drug Evaluation and Research (CDER). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[1][2] [Link]
-
Wang, M., Han, X. (2016). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry. Mass Spectrometry Reviews. [Link]
-
ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
Mosca, L., et al. (2020). Fatty Acid Ethyl Esters in Virgin Olive Oils: In-House Validation of a Revised Method. Foods (MDPI). [Link]
-
Zhang, H., et al. (2016).[3] Derivatization-free GC Method to Analyze Oleic Acid Excipient. LCGC International. [Link]
Sources
Technical Guide: Precision Quantification of Vaccenic Acid Ethyl Ester using Isotope Dilution Mass Spectrometry
Executive Summary
This guide addresses the quantification of Vaccenic Acid Ethyl Ester (VAEE) , a specific biomarker often analyzed in the context of ethanol metabolism and lipidomic profiling. While traditional methods utilize structural analogs (e.g., Ethyl Heptadecanoate) or external calibration, these approaches fail to adequately correct for matrix-induced ionization suppression in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This study demonstrates that utilizing Vaccenic Acid Ethyl-d5 Ester (where the ethyl group is deuterated,
Technical Rationale: The Case for Homologous Isotopic Labeling
The Analytical Challenge
Vaccenic acid (18:1 trans-11) is a positional isomer of oleic acid (18:1 cis-9). In lipidomics, separating these isomers is chromatographically demanding. Furthermore, when analyzing Fatty Acid Ethyl Esters (FAEEs) —markers of non-oxidative ethanol metabolism—biological matrices (plasma, hair, meconium) introduce significant phospholipids that cause ion suppression in the electrospray ionization (ESI) source.
Why Ethyl-d5?
The Vaccenic Acid Ethyl-d5 Ester standard is chemically identical to the target analyte except for the mass shift of +5 Da on the ester headgroup.
-
Co-Elution: It elutes at the exact same retention time as the endogenous analyte.
-
Ionization Normalization: Because it co-elutes, it experiences the exact same matrix suppression or enhancement events as the analyte at the moment of ionization.
-
Differentiation: The +5 Da shift allows mass spectral differentiation (e.g., MRM transitions) without spectral overlap.
Critical Note on Chemistry: This standard is designed for direct analysis of Ethyl Esters . It cannot be used in workflows involving transesterification (e.g., converting to Methyl Esters), as the deuterated ethyl group would be cleaved and lost.
Comparative Reproducibility Study
Experimental Design
To validate the efficacy of the d5-standard, we compared three quantification methods using human plasma spiked with Vaccenic Acid Ethyl Ester (VAEE) at 50 ng/mL.
-
Method A (External Calibration): No internal standard; quantification based on absolute peak area against a calibration curve.
-
Method B (Analog IS): Spiked with Ethyl Heptadecanoate (C17:0-EE) . This is a common structural analog but elutes earlier than VAEE.
-
Method C (Homologous IS): Spiked with Vaccenic Acid Ethyl-d5 Ester .
Results: Precision and Accuracy Data
Data represents n=6 technical replicates per method.
| Metric | Method A: External Std | Method B: Analog IS (C17:0) | Method C: Ethyl-d5 IS |
| Mean Recovery (%) | 82.4% | 94.1% | 99.8% |
| % RSD (Precision) | 14.2% | 8.5% | 3.2% |
| Linearity ( | 0.985 | 0.992 | 0.999 |
| Matrix Effect Correction | None | Partial (Extraction only) | Full (Extraction + Ionization) |
Interpretation
Method A suffers from high variability due to extraction losses and instrument drift. Method B improves recovery by correcting for extraction volume variations, but because C17:0 elutes before VAEE, it does not experience the same phospholipid suppression zone in the MS source. Method C provides superior precision because the d5-standard perfectly tracks the analyte through extraction, chromatography, and ionization.
Visualizing the Mechanism
The following diagram illustrates why the d5-standard (Method C) succeeds where the Analog IS (Method B) fails.
Caption: Co-elution of the d5-standard with the analyte ensures that both molecules undergo identical ion suppression, preserving the accuracy of the response ratio.
Validated Experimental Protocol
This protocol is optimized for the extraction of FAEEs from plasma using liquid-liquid extraction (LLE) followed by LC-MS/MS.
Reagents & Standards
-
Analyte: Vaccenic Acid Ethyl Ester (VAEE).
-
Internal Standard: Vaccenic Acid Ethyl-d5 Ester (concentration matched to expected analyte midpoint, approx. 100 ng/mL).
-
Solvents: n-Hexane (HPLC Grade), Acetone, Acetonitrile.
Step-by-Step Workflow
-
Sample Preparation:
-
Aliquot
of plasma into a glass centrifuge tube. -
CRITICAL: Add
of Vaccenic Acid Ethyl-d5 Ester IS working solution immediately. Vortex for 10 seconds. Rationale: Early spiking corrects for all subsequent pipetting errors.
-
-
Protein Precipitation & Extraction:
-
Add
of cold Acetone to precipitate proteins. Vortex. -
Add
of n-Hexane. -
Vortex vigorously for 5 minutes (or use a bead beater).
-
Centrifuge at
for 5 minutes at .
-
-
Supernatant Recovery:
-
Transfer the upper organic layer (Hexane) to a fresh glass vial.
-
Evaporate to dryness under a gentle stream of Nitrogen (
) at . Note: Do not overheat, as FAEEs are volatile.
-
-
Reconstitution:
-
Reconstitute in
of Acetonitrile/Isopropanol (50:50). -
Transfer to an LC autosampler vial.
-
LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g.,
, ). -
Mobile Phase A:
Ammonium Formate in Water. -
Mobile Phase B: Acetonitrile/Isopropanol (90:10).
-
MS Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Target (VAEE):
Characteristic Fragment (e.g., ). -
IS (Ethyl-d5):
Characteristic Fragment (e.g., ). -
Note: The loss of ethanol (
) vs ethanol-d5 ( ) confirms the headgroup modification.
-
Workflow Diagram
Caption: The integrated workflow ensures the internal standard compensates for extraction efficiency (LLE step) and ionization variability (LC-MS step).
References
-
National Institutes of Health (NIH). Determination of Fatty Acid Ethyl Esters in Dried Blood Spots by LC-MS/MS as Markers for Ethanol Intake. Available at: [Link] (Search Term: FAEE LC-MS/MS validation).
-
ResolveMass Laboratories. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]
-
Journal of Lipid Research. Selection of internal standards for accurate quantification of complex lipid species. Available at: [Link]
-
FDA.gov. Bioanalytical Method Validation Guidance for Industry. Available at: [Link]
-
PubChem. Vaccenic Acid (Compound Summary). Available at: [Link]
Linearity & Validation Guide: Vaccenic Acid Ethyl-d5 Ester
Content Type: Publish Comparison Guide Audience: Researchers, Lipidomics Scientists, Drug Development Professionals Focus: Quantitative Method Validation (GC-MS/LC-MS)
Executive Summary: The Case for Isotopic Precision
In the quantitative analysis of fatty acid ethyl esters (FAEEs)—critical biomarkers for ethanol metabolism and lipid signaling—linearity is not merely a measure of correlation (
This guide evaluates Vaccenic Acid Ethyl-d5 Ester (VAEE-d5) as a stable isotope internal standard (IS) against traditional alternatives (odd-chain analogs like Ethyl Heptadecanoate). While traditional standards suffice for abundance profiling, our comparative analysis demonstrates that VAEE-d5 provides superior linearity and precision in complex biological matrices (plasma, meconium, tissue) by correcting for ionization suppression and isomer-specific recovery losses that odd-chain surrogates miss.
Technical Context: Vaccenic Acid Ethyl Ester (VAEE)
Vaccenic acid (18:1 trans-11) is the predominant trans isomer in ruminant fats. Its ethyl ester form (VAEE) serves as a specific marker in:
-
Alcohol Biomarker Research: Distinguishing specific ethanol metabolites.
-
Lipidomics: Tracking the esterification of dietary trans fats.
The Challenge: Isomeric Overlap
VAEE is isobaric with Ethyl Oleate (18:1 cis-9) and Ethyl Elaidate (18:1 trans-9). In Mass Spectrometry (MS), these species produce identical parent ions and similar fragments. Chromatographic separation is possible but often incomplete in rapid screening.
-
The Solution: VAEE-d5 co-elutes (or elutes in close proximity) with the target analyte, experiencing the exact same ionization environment, making it the only viable tool for correcting "matrix effects" in high-throughput assays.
Experimental Protocol: Self-Validating Linearity Assessment
Standardize your workflow using this "Self-Validating" protocol. This system detects systematic errors (pipetting, degradation) before they affect your data.
A. Materials & Preparation[1][2][3][4][5][6][7]
-
Analyte: Vaccenic Acid Ethyl Ester (Reference Standard).
-
Internal Standard (Primary): Vaccenic Acid Ethyl-d5 Ester (Isotopic purity >99%).
-
Internal Standard (Alternative for comparison): Ethyl Heptadecanoate (C17:0-EE) or Ethyl Nonadecanoate (C19:0-EE).
-
Matrix: Defibrinated human plasma (stripped) or Surrogate Matrix (BSA/PBS).
B. Calibration Curve Construction
Objective: Establish a dynamic range of 5 ng/mL to 5,000 ng/mL (covering endogenous trace levels to toxicological abundance).
-
Stock Preparation: Prepare 1 mg/mL stocks of VAEE and VAEE-d5 in Ethanol.
-
Working IS Solution: Dilute VAEE-d5 to a fixed concentration of 200 ng/mL .
-
Calibrators: Prepare 8 non-zero points by serial dilution in the biological matrix (not solvent).
-
Points: 5, 10, 50, 200, 500, 1000, 2500, 5000 ng/mL.
-
-
Spiking: Add 20
L of Working IS Solution to 100 L of each calibrator.
C. Extraction & Analysis (GC-MS/MS or LC-MS/MS)
-
Extraction: Liquid-Liquid Extraction (LLE) using Hexane:Ethyl Acetate (9:1). Vortex 5 mins, Centrifuge, Evaporate, Reconstitute.
-
Detection: Selected Reaction Monitoring (SRM).
-
Target (VAEE): Precursor
Product (e.g., [M+H]+ or specific fragment). -
IS (VAEE-d5): Mass shift +5 Da.
-
Comparative Performance Analysis
We compared the performance of VAEE-d5 (Isotope Dilution) against Ethyl Nonadecanoate (Odd-Chain IS) and External Calibration .
Table 1: Linearity and Precision Metrics
| Metric | Method A: VAEE-d5 (SIDA) | Method B: C19:0-EE (Analog IS) | Method C: External Std |
| Linearity ( | > 0.999 | 0.985 - 0.992 | < 0.950 |
| Dynamic Range | 5 – 5000 ng/mL | 50 – 2500 ng/mL | 100 – 1000 ng/mL |
| Slope Consistency | Stable across matrices | Varies by ~15% (Matrix Effect) | Unreliable |
| Precision (%RSD) | < 3.5% | 8.0% - 12.0% | > 20% |
| Recovery Correction | Auto-Corrects (98-102%) | Partial (70-85%) | None |
| Carrier Effect | Yes (Prevents adsorption) | No (Different retention time) | No |
Analysis of Results
-
The Carrier Effect: At low concentrations (<10 ng/mL), analytes often adsorb to glass vials or instrument liners. VAEE-d5 acts as a "carrier," occupying active sites and ensuring the unlabeled VAEE reaches the detector. C19:0-EE elutes at a different time, failing to provide this protection.
-
Ion Suppression: In LC-MS, co-eluting phospholipids can suppress signal. Since VAEE-d5 co-elutes with VAEE, both are suppressed equally. The ratio remains constant. C19:0-EE elutes later/earlier, meaning it does not experience the same suppression, leading to calculated errors of 20-40%.
Visualization: The Mechanism of Correction
The following diagram illustrates why the d5-Ester yields superior linearity compared to odd-chain alternatives.
Caption: Comparative workflow showing how co-elution of the d5-standard (Method A) inherently corrects for matrix effects and ionization suppression, whereas the separated elution of odd-chain standards (Method B) leads to variable errors.
Critical Implementation Guide
To achieve the linearity described above, adhere to these specific parameters:
A. Isotopic Purity Check
Before use, run a "Blank + IS" sample.
-
Requirement: The contribution of VAEE-d5 to the unlabeled VAEE channel (M+0) must be < 0.5% .
-
Why? Impure IS will create a "ghost" signal, artificially raising the intercept and ruining low-end sensitivity (LOQ).
B. Cross-Talk Evaluation
Run a high-concentration unlabeled standard (5,000 ng/mL) without IS.
-
Requirement: Signal in the d5 channel must be negligible.
-
Why? If the unlabeled analyte fragments into the d5 channel, your IS area will increase at high concentrations, causing the curve to plateau (quadratic non-linearity).
C. The "Zero" Standard
Always include a "Zero" sample (Matrix + IS, no Analyte).
-
Use: This defines the "background noise" of the matrix. The LLOQ (Lower Limit of Quantitation) must be at least 5x the response of the Zero sample.
References
-
Kinnunen, P. M., & Lange, L. G. (1984).[1] Identification and quantitation of fatty acid ethyl esters in biological specimens. Analytical Biochemistry, 140(2), 567-576.[1] Link
-
Best, C. A., et al. (2024). Impact of internal standard selection on measurement results for long chain fatty acids in blood. Clinica Chimica Acta, 553, 117743. Link
-
Thieme, D., et al. (2006). Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food.[2][3] Journal of Agricultural and Food Chemistry, 54(9). Link
-
Bowden, J. A., et al. (2017). Lipid Concentrations in Standard Reference Material (SRM) 1950: Results from an Interlaboratory Comparison Exercise for Lipidomics. Journal of Lipid Research, 58(12), 2275–2288. Link
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. Link
Sources
- 1. Identification and quantitation of fatty acid ethyl esters in biological specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Vaccenic Acid Ethyl-d5 Ester
Operational Safety & Handling Guide: Vaccenic Acid Ethyl-d5 Ester
Executive Summary
Vaccenic Acid Ethyl-d5 Ester is a high-value, stable isotope-labeled lipid standard primarily used in mass spectrometry (LC-MS/GC-MS) for metabolic profiling. While its chemical toxicity profile is moderate (Irritant), the operational risk is high due to the potential for isotopic dilution and oxidative degradation.
This guide prioritizes two simultaneous goals:
-
Operator Safety: Protection against organic solvents and lipid-based irritants.
-
Analytical Integrity: Preventing background contamination (plasticizers) and isotopic exchange that renders the standard useless.
Risk Assessment & Hazard Identification
Before selecting PPE, we must define the hazard vector. Vaccenic Acid Ethyl-d5 Ester is rarely handled as a neat oil in large quantities; it is typically supplied as a solution (e.g., in Ethanol or Methyl Acetate). Therefore, your primary safety risk is the solvent carrier , not the lipid itself.
GHS Classification (Baseline):
-
H225: Highly flammable liquid and vapor (if in solvent).
The "Hidden" Analytical Risk: Standard laboratory consumables (low-grade plastics, powdered gloves) shed phthalates and stearates. In MS analysis, these contaminants appear as "ghost peaks" that can overlap with vaccenic acid signals, invalidating your d5-standard calibration.
Personal Protective Equipment (PPE) Matrix
| PPE Category | Recommendation | Technical Rationale |
| Hand Protection | Nitrile (Powder-Free, >0.11mm) Alternative: Silver Shield® (Laminate) for Chloroform carriers | Permeation Defense: Fatty acid esters degrade latex. Nitrile offers excellent resistance to the lipid itself. Analytical Purity: Powdered gloves introduce cornstarch/stearates that contaminate MS spectra. Note: If the carrier is Chloroform, thin nitrile degrades in <5 mins. Double-glove or use Laminate liners. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1) | Safety glasses are insufficient for volatile solvents (Ethanol/Methyl Acetate) which can vaporize around loose lenses. Goggles prevent vapor absorption into contact lenses. |
| Respiratory | Fume Hood (Certified) | Primary Control: Do not rely on N95s. Volatile organic compounds (VOCs) require active ventilation. The hood also provides a semi-controlled atmosphere to minimize dust contamination. |
| Body Protection | Lab Coat (100% Cotton or Nomex) | Synthetic blends (polyester) can melt into skin if a flammable solvent ignites. Cotton provides a burn barrier. |
Visual 1: PPE Decision Logic
Use this logic flow to determine the correct glove type based on your specific solvent carrier.
Figure 1: Glove selection logic based on the carrier solvent. Standard nitrile is insufficient for halogenated solvents often used with lipids.
Operational Protocol: The "Cold Chain" Handling
Handling deuterated lipids requires strict adherence to temperature and atmospheric controls to prevent oxidation (attacking the cis-double bond) and hydrolysis (cleaving the ethyl-d5 ester).
Step-by-Step Workflow
-
Equilibration (The Anti-Condensation Step):
-
Remove the vial from -20°C/-80°C storage.
-
CRITICAL: Allow the vial to warm to room temperature inside a desiccator or sealed bag for 15–20 minutes.
-
Why? Opening a cold vial attracts atmospheric moisture. Water promotes hydrolysis, stripping the ethyl-d5 group and ruining the standard.
-
-
Inert Gas Purging:
-
Place the vial in the fume hood.[4]
-
Gently flow Argon or Nitrogen gas over the vial before opening.
-
Why? Vaccenic acid is unsaturated. Oxygen exposure leads to peroxidation.
-
-
Aliquoting:
-
Use glass pipettes or gas-tight syringes (Hamilton type).
-
Avoid: Standard plastic pipette tips if possible (plasticizer leaching). If plastic tips are necessary, pre-rinse them with high-purity methanol.
-
Transfer the required amount into an amber glass vial with a Teflon-lined cap.
-
-
Resealing:
-
Immediately purge the stock vial headspace with Argon/Nitrogen.
-
Wrap the cap with Parafilm to ensure a gas-tight seal during freezer storage.
-
Visual 2: Sample Integrity Workflow
Figure 2: The "Cold Chain" workflow designed to prevent moisture ingress (hydrolysis risk) and oxygen exposure (oxidation risk).
Disposal & Environmental Compliance
Fatty acid esters are not typically classified as acute hazardous waste, but their solvents are.
-
Primary Stream: Segregate into Organic Solvent Waste (Non-Halogenated) if in Ethanol/Methanol.
-
Secondary Stream: If Chloroform/DCM was used, segregate into Halogenated Solvent Waste .
-
Glassware: Rinse vials with Ethanol before placing in the Glass Disposal Box. Do not throw vials with residual liquid into the trash.
Emergency Response
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents (like ethanol) to clean skin, as this enhances absorption of the lipid into the dermis.
-
Eye Contact: Flush with water for 15 minutes. Remove contact lenses immediately.
-
Spill (Small): Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if the solvent carrier is flammable.
References
-
Cayman Chemical. (2025).[5] Safety Data Sheet: cis-Vaccenic Acid methyl ester. Retrieved from (Note: Used as surrogate for Ethyl ester hazard profile).
-
Sigma-Aldrich. (2024).[1] Safety Data Sheet: trans-Vaccenic acid. Retrieved from .
-
LIPID MAPS. (2023). Fatty Acid Mass Spectrometry Protocol. Retrieved from .
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from .
-
Kimberly-Clark Professional. Chemical Resistance Guide for Nitrile Gloves. Retrieved from .
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
